1,1'-Sulfinylbis(1H-imidazole)
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-imidazol-1-ylsulfinylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJBTSUNQWPABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305435 | |
| Record name | 1,1′-Sulfinylbis[1H-imidazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-50-3 | |
| Record name | 1,1′-Sulfinylbis[1H-imidazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Sulfinylbis[1H-imidazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1. Foundational & Exploratory
1,1'-Sulfinylbis(1H-imidazole) (TDI): The Thionyl Equivalent of CDI
CAS Number: 3005-50-3
Synonyms:
Part 1: Introduction & Chemical Profile[1]
In the arsenal of organic activation reagents, 1,1'-Sulfinylbis(1H-imidazole) (TDI) occupies a specialized niche analogous to its ubiquitous cousin, 1,1'-Carbonyldiimidazole (CDI). While CDI is the standard for carbonyl transfer (
TDI is a white to light-yellow crystalline powder that is extremely hygroscopic. It is rarely sold in bulk due to its high sensitivity to atmospheric moisture, which causes rapid hydrolysis into imidazole and sulfur dioxide (
Why Use TDI?
-
Sulfinyl Transfer : Unlike CDI, TDI transfers an
moiety, allowing for the synthesis of sulfoxides, sulfinates, and sulfinamides. -
Milder Activation : For certain carboxylic acids, TDI offers an activation pathway that avoids the vigorous
evolution associated with CDI, replacing it with release which can be controlled or sequestered. -
Unique Selectivity : It reacts with Grignard reagents to form symmetrical sulfoxides, a transformation not possible with CDI.
Part 2: Mechanistic Insights
The utility of TDI stems from the high leaving-group ability of the imidazole ring attached to the sulfinyl center. The mechanism parallels that of CDI but operates on sulfur.
Mechanism of Action: Carboxylic Acid Activation
When a carboxylic acid reacts with TDI, it forms an Acyl Imidazolide intermediate. However, unlike CDI, the byproduct is the unstable
Key Pathway:
-
Nucleophilic Attack : The carboxylate attacks the sulfur atom of TDI.
-
Elimination : One imidazole molecule is expelled.
-
Decarboxylation-like Decomposition : The intermediate breaks down, releasing
and forming the acyl imidazole (the active species for subsequent coupling).
Mechanism of Action: Sulfoxide Synthesis
TDI acts as a "sulfinyl linchpin." When treated with two equivalents of an organometallic reagent (e.g., Grignard), the sulfinyl group is transferred to the carbon nucleophiles, linking them.
Figure 1: Generalized reaction flow of TDI acting as an electrophilic transfer agent.
Part 3: Experimental Protocols
Since commercial stocks of TDI are often degraded, fresh in situ preparation is the gold standard for reproducibility.
Protocol A: In Situ Synthesis of TDI
Objective: Generate 10 mmol of pure TDI for immediate use.
Reagents:
-
Thionyl Chloride (
): 1.19 g (10 mmol) -
Imidazole: 2.72 g (40 mmol) — Note: 4 equivalents are required (2 for reaction, 2 to scavenge HCl).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
Method:
-
Setup : Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution : Dissolve 40 mmol of imidazole in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Addition : Add 10 mmol of thionyl chloride dropwise via syringe over 10 minutes.
-
Observation: A heavy white precipitate of imidazole hydrochloride will form immediately.
-
-
Filtration (Optional but Recommended) : Stir for 30 minutes at 0°C. Under an inert atmosphere (glovebox or Schlenk line), filter the mixture to remove the imidazole hydrochloride salts.
-
Usage : The clear filtrate contains approximately 10 mmol of TDI and should be used immediately.
Protocol B: Synthesis of Symmetrical Sulfoxides
Application : Converting a Grignard reagent (
Method:
-
Preparation : Generate TDI in THF as per Protocol A (filtered solution).
-
Coupling : Cool the TDI solution to -78°C .
-
Addition : Slowly add 2.0 equivalents of the Grignard reagent (
) dropwise. -
Warming : Allow the reaction to warm to room temperature over 2 hours.
-
Quench : Quench with saturated
solution. -
Workup : Extract with ethyl acetate, dry over
, and concentrate. -
Result : Yields of symmetrical sulfoxides are typically 70-90%.
Protocol C: Mild Esterification/Amide Coupling
Application : Coupling a carboxylic acid (
Method:
-
Activation : Add 1.0 equivalent of carboxylic acid to the in situ generated TDI solution (Protocol A, unfiltered is acceptable if salts don't interfere).
-
Gas Evolution : Stir at room temperature for 1 hour. Note: Ensure proper venting for
gas. -
Coupling : Add 1.0-1.2 equivalents of the amine or alcohol.
-
Workup : Dilute with solvent, wash with water (to remove imidazole), dry, and concentrate.
Part 4: Data Presentation & Comparison
Table 1: TDI vs. CDI – A Comparative Analysis
| Feature | TDI (Thionyldiimidazole) | CDI (Carbonyldiimidazole) |
| Transfer Group | Sulfinyl ( | Carbonyl ( |
| Byproducts | Imidazole + | Imidazole + |
| Primary Use | Sulfoxide synthesis, Sulfinamides, Dehydration | Amide coupling, Esterification |
| Moisture Sensitivity | Extreme (Hydrolyzes instantly) | High (Hydrolyzes slowly) |
| Reaction pH | Neutral/Slightly Basic (Imidazole buffered) | Neutral/Slightly Basic |
| Commercial Availability | Poor (Best prepared in situ) | Excellent (Stable solid) |
Part 5: Safety & Handling (E-E-A-T)
Critical Warning : TDI is not just moisture-sensitive; it is a potent respiratory irritant due to the release of
-
Water Reactivity : Contact with water triggers an exothermic reaction releasing sulfur dioxide gas.
-
Reaction:
-
-
Storage : If isolation is necessary, store under argon in a sealed vessel at -20°C. However, in situ use is strongly preferred to guarantee reagent integrity.
-
PPE : Always handle in a fume hood. Wear chemical-resistant gloves (nitrile) and safety goggles.
Part 6: References
-
Bast, S., & Andersen, K. K. (1968). The Preparation of Symmetrical Diaryl Sulfoxides from N,N'-Thionyldiimidazole. The Journal of Organic Chemistry.
-
Ogata, M., & Matsumoto, H. (1980). N-(Chlorosulfinyl)-Imidazole as a New Imidazole Transfer Reagent. Synthetic Communications.
-
PubChem Database . (2025). Compound Summary for CAS 3005-50-3: 1,1'-Sulfinylbis(1H-imidazole). National Center for Biotechnology Information.
-
Staab, H. A., & Wendel, K. (1961). Synthese von N,N'-Thionyl-di-imidazol. Angewandte Chemie. (Foundational synthesis reference).
Sources
An In-Depth Technical Guide to N,N'-Thionyldiimidazole: Structure, Properties, and Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Reagent
In the landscape of synthetic organic chemistry, the development and application of efficient coupling and activating agents are of paramount importance. Among these, N,N'-Thionyldiimidazole (TDI) has emerged as a potent and versatile reagent, particularly valued for its ability to facilitate challenging chemical transformations. While structurally similar to the well-known N,N'-Carbonyldiimidazole (CDI), the substitution of the carbonyl group with a thionyl group imparts unique reactivity to the TDI molecule, opening up a distinct spectrum of applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of N,N'-Thionyldiimidazole, with a focus on its practical utility in research and drug development.
Chemical Structure and Core Properties
N,N'-Thionyldiimidazole is a heterocyclic compound featuring a central sulfur atom double-bonded to an oxygen atom and singly bonded to the nitrogen atoms of two imidazole rings.
Chemical Structure of N,N'-Thionyldiimidazole:
Caption: 2D representation of the N,N'-Thionyldiimidazole molecule.
The key to TDI's reactivity lies in the electrophilicity of the sulfur atom and the ability of the imidazole moieties to act as excellent leaving groups. This dual characteristic makes it a powerful activating agent for a variety of functional groups.
Physicochemical Properties of N,N'-Thionyldiimidazole:
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄OS | |
| Molecular Weight | 182.21 g/mol | |
| Appearance | Yellowish solid | [1] |
| Melting Point | 101-105 °C | |
| Solubility | Soluble in many organic solvents like THF, DCM, and DMF. | |
| Stability | Moisture-sensitive; should be handled under anhydrous conditions.[1] |
Synthesis of N,N'-Thionyldiimidazole
The most common and straightforward synthesis of N,N'-Thionyldiimidazole involves the reaction of thionyl chloride with an excess of imidazole in an anhydrous aprotic solvent.
Reaction Scheme:
Caption: Synthesis of N,N'-Thionyldiimidazole from imidazole and thionyl chloride.
Experimental Protocol: Synthesis of N,N'-Thionyldiimidazole
Materials:
-
Imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (4 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride (1 equivalent) in anhydrous THF to the stirred imidazole solution via the dropping funnel. The addition should be done at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
A white precipitate of imidazole hydrochloride will form. Filter the reaction mixture under a nitrogen atmosphere to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Wash the crude solid with cold, anhydrous diethyl ether to remove any remaining imidazole and imidazole hydrochloride.
-
Dry the resulting yellowish solid under high vacuum to afford pure N,N'-Thionyldiimidazole.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: TDI is highly reactive towards water. The use of flame-dried glassware, anhydrous solvents, and a nitrogen atmosphere is crucial to prevent hydrolysis of the product and the thionyl chloride starting material.
-
Excess Imidazole: Using an excess of imidazole serves two purposes: it acts as a base to neutralize the hydrogen chloride (HCl) gas produced during the reaction, forming imidazole hydrochloride, and it ensures the complete consumption of the thionyl chloride.
-
Low Temperature Addition: The reaction between thionyl chloride and imidazole is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.
Key Applications in Organic Synthesis
N,N'-Thionyldiimidazole is a versatile reagent with several important applications in organic synthesis, primarily as an activating agent.
Esterification of Sterically Hindered Alcohols
One of the standout applications of TDI is in the esterification of sterically hindered or sensitive alcohols that are unreactive towards more conventional coupling reagents.[2]
Reaction Workflow:
Caption: Workflow for TDI-mediated esterification.
The reaction proceeds via the formation of a highly reactive acyl-imidazolium intermediate, which is then susceptible to nucleophilic attack by the sterically hindered alcohol.
Experimental Protocol: TDI-Mediated Esterification of a Hindered Alcohol
Materials:
-
Carboxylic acid
-
Sterically hindered alcohol
-
N,N'-Thionyldiimidazole (TDI)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1 equivalent) and TDI (1.1 equivalents) in anhydrous DCM.
-
Stir the solution at room temperature for 1-2 hours, or until the formation of the acyl-imidazolium intermediate is complete (can be monitored by TLC).
-
Add the sterically hindered alcohol (1.2 equivalents) to the reaction mixture. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Stir the reaction at room temperature or gently heat if necessary. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience Insights:
-
The order of addition is critical. The carboxylic acid should be activated with TDI first before the addition of the alcohol to avoid side reactions.
-
For particularly unreactive alcohols, the reaction may require elevated temperatures or longer reaction times. The use of a non-nucleophilic base can sometimes be beneficial.
Synthesis of Symmetrical Aryl Sulfoxides
N,N'-Thionyldiimidazole can be utilized in the synthesis of symmetrical aryl sulfoxides from Grignard reagents.
Reaction Mechanism:
Caption: Proposed pathway for the synthesis of symmetrical aryl sulfoxides using TDI.
Experimental Protocol: Synthesis of a Symmetrical Aryl Sulfoxide
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
N,N'-Thionyldiimidazole (TDI)
Procedure:
-
Prepare the Grignard reagent by reacting the aryl bromide with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
In a separate flame-dried flask, dissolve TDI (1 equivalent) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent (2 equivalents) to the cold TDI solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Amide Bond Formation
Similar to its application in esterification, TDI can be used to activate carboxylic acids for the formation of amides, particularly with less nucleophilic amines.
Reaction Workflow for Amide Synthesis:
Caption: General workflow for TDI-mediated amide synthesis.
Experimental Protocol: TDI-Mediated Amide Synthesis
Materials:
-
Carboxylic acid
-
Amine (primary or secondary)
-
N,N'-Thionyldiimidazole (TDI)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add TDI (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the active intermediate.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and imidazole, followed by a wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by column chromatography or recrystallization.
Spectroscopic Characterization
While a comprehensive, publicly available database of spectroscopic data for N,N'-Thionyldiimidazole is limited, the expected characteristic signals can be inferred from its structure and the data available for related imidazole compounds.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the imidazole rings. Due to the symmetry of the molecule, a simplified spectrum is expected. Protons on the imidazole ring typically appear in the aromatic region (δ 7-8 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the imidazole rings. The C=S carbon is expected to be deshielded. |
| FT-IR | Characteristic stretching frequencies for the C=N and C-N bonds of the imidazole rings. A strong absorption band corresponding to the S=O stretch is expected, typically in the range of 1150-1350 cm⁻¹. |
| Mass Spec | The molecular ion peak (M⁺) should be observable, along with fragmentation patterns corresponding to the loss of imidazole and SO moieties. |
Safety and Handling
N,N'-Thionyldiimidazole is a reactive chemical and should be handled with appropriate safety precautions.
-
Moisture Sensitivity: TDI is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
-
Toxicity: The toxicological properties of N,N'-Thionyldiimidazole have not been extensively studied. As with any reactive chemical, avoid inhalation, ingestion, and skin contact.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N,N'-Thionyldiimidazole is a valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to activate carboxylic acids and facilitate reactions with sterically demanding nucleophiles makes it particularly useful for the synthesis of complex molecules. While its moisture sensitivity requires careful handling, the unique reactivity profile of TDI offers solutions to synthetic challenges where other reagents may fail. As research continues to uncover new applications, the importance of N,N'-Thionyldiimidazole in modern organic synthesis is likely to grow.
References
-
Keana, J. F. W., & Little, G. M. (1981). Spin label synthesis using NN′-thionyldiimidazole coupling reagent. Journal of the Chemical Society, Chemical Communications, (16), 835-836. [Link]
-
PubChem. (n.d.). Thionyldiimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1'-Thiocarbonyldiimidazole, tech., 90%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-(Trimethylsilyl)-imidazole. Retrieved from [Link]
-
Gelest, Inc. (2015). N-(TRIMETHYLSILYL)IMIDAZOLE. Retrieved from [Link]
Sources
Technical Guide: 1,1'-Sulfinylbis(1H-imidazole) in Dichloromethane
This guide outlines the technical specifications, solubility behavior, and operational protocols for using 1,1'-Sulfinylbis(1H-imidazole) (commonly known as N,N'-Thionyldiimidazole or TDI ) in dichloromethane (DCM) .[1]
Executive Summary
1,1'-Sulfinylbis(1H-imidazole) (TDI) is a highly reactive, moisture-sensitive reagent used primarily for the activation of carboxylic acids and alcohols in organic synthesis.[1] While TDI is soluble in dichloromethane (DCM), its effective solubility is governed more by solvent dryness than by saturation limits.[1] In the presence of trace moisture, TDI hydrolyzes rapidly to liberate imidazole and sulfur dioxide, often resulting in a cloudy suspension of imidazole salts.[1]
This guide recommends DCM as the primary solvent due to its aprotic nature, low boiling point (facilitating product isolation), and ability to solubilize the active N-acylimidazolide intermediates while precipitating byproduct salts.[1]
Physicochemical Profile
The following properties define the operational window for TDI in DCM.
| Property | Value | Notes |
| CAS Number | 6130-36-5 | |
| Molecular Weight | 182.20 g/mol | |
| Appearance | White to off-white crystalline solid | Turns yellow/brown upon degradation.[2][3] |
| Solubility in DCM | High (>0.2 M) | Practical working concentration for synthesis.[1][2] |
| Melting Point | 144–148 °C | Decomposes near melting point.[1][2][4] |
| Reactivity | Hydrolytically Unstable | Reacts violently with water to release SO₂.[1][2] |
| Byproducts | Imidazole (solid/sol.), SO₂ (gas) | Imidazole HCl salts often precipitate in DCM.[1][2] |
Solubility & Stability Mechanics
The "Hidden" Variable: Moisture Sensitivity
Unlike stable reagents where solubility is a fixed thermodynamic constant, the observed "solubility" of TDI in DCM is kinetically dependent on water content.[1]
-
Anhydrous DCM: TDI dissolves to form a clear, colorless to pale yellow solution.[1]
-
Wet DCM: The solution becomes turbid immediately.[1] This is not undissolved TDI; it is the precipitation of imidazolium salts formed from hydrolysis.
Mechanistic Insight: Why DCM?
DCM is the industry-standard solvent for TDI-mediated reactions (e.g., esterification, amide coupling) because:
-
Inertness: It does not react with the highly electrophilic sulfinyl group.[1]
-
Selectivity: It solubilizes the neutral N-acylimidazolide intermediate formed during activation.[1]
-
Purification: It often precipitates the imidazole hydrochloride byproduct (if generated in situ without auxiliary base), driving the equilibrium forward via Le Chatelier’s principle.[1]
Experimental Protocols
Method A: Preparation from Commercial Solid
Use this method if you have high-purity, stored TDI solid.[1]
Reagents:
-
1,1'-Sulfinylbis(1H-imidazole) (Commercial, stored under Ar/N₂)[1]
-
Anhydrous Dichloromethane (Water content <50 ppm)[1]
Protocol:
-
Glassware Prep: Flame-dry a round-bottom flask and cool under a stream of dry nitrogen.
-
Solvent Charge: Syringe anhydrous DCM into the flask.
-
Addition: Add TDI solid in one portion against a counter-flow of nitrogen.
-
Note: A standard working concentration is 0.1 M to 0.5 M (e.g., 1.82 g in 100 mL DCM).[1]
-
-
Dissolution: Stir gently at room temperature. The solid should dissolve within 5–10 minutes to yield a clear solution.[1]
Method B: In Situ Generation (Recommended)
Use this method for maximum reliability.[1] It avoids the risks of handling the moisture-sensitive solid.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve Imidazole (e.g., 40 mmol) in anhydrous DCM (approx. 4 mL/mmol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add Thionyl Chloride (10 mmol) dropwise over 10 minutes.
-
Observation: A massive precipitation of imidazole hydrochloride (white solid) will occur immediately.[1]
-
Chemistry:
-
-
Filtration (Optional): For sensitive substrates, filter the mixture under inert atmosphere to remove the hydrochloride salts, leaving a pure solution of TDI in DCM.
-
Usage: Add your carboxylic acid directly to this filtrate.
Mechanistic Visualization
The following diagram illustrates the activation pathway of a carboxylic acid using TDI in DCM.
Caption: Reaction workflow showing the activation of carboxylic acid by TDI in DCM, releasing SO₂ and forming the reactive N-acyl imidazolide species.
Troubleshooting & Stability
| Observation | Diagnosis | Corrective Action |
| Cloudy Solution | Moisture contamination has caused hydrolysis.[2] | Critical Failure. Do not use. Dry solvent over activated molecular sieves (3Å or 4Å) and restart. |
| Yellow/Brown Color | Thermal decomposition or aged reagent.[1][2] | Check purity via melting point.[1][2][4] If prepared in situ, ensure temperature was kept at 0°C during SOCl₂ addition.[1] |
| Slow Reaction | Incomplete activation.[1][2] | Ensure CO₂/SO₂ evolution has ceased before adding the nucleophile.[1][2] Refluxing DCM (40°C) may be required for sterically hindered acids. |
Safety & Handling
-
Inhalation: TDI hydrolyzes to release Sulfur Dioxide (SO₂) , a severe respiratory irritant.[1] Always handle in a functioning fume hood.
-
Pressure: Reactions generate gas (SO₂).[1] Do not seal reaction vessels tightly; use a bubbler or drying tube to vent pressure while excluding moisture.
-
Solvent: Dichloromethane is a volatile suspected carcinogen.[1] Use appropriate PPE (fluoroelastomer gloves recommended).
References
-
Alchemist Chem. (n.d.).[1] 1,1'-Sulfonylbis(1H-imidazole) Chemical Properties and Solubility. Retrieved from
-
RSC Advances. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Retrieved from [1]
-
Organic Syntheses. (1996).[1] Preparation of reagents in Dichloromethane. Org. Synth. 1996, 73, 73. Retrieved from
-
PubChem. (2025). Thionyldiimidazole Compound Summary. National Library of Medicine. Retrieved from [1]
-
Cheméo. (2025).[1][3][6] Chemical Properties of 1H-Imidazole. Retrieved from [1]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,1'-Sulfonylbis(1H-imidazole) | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Molecular weight and formula of N,N'-Thionyldiimidazole
The following technical guide details the molecular characteristics, synthesis, and applications of N,N'-Thionyldiimidazole (TDI).
Executive Summary
N,N'-Thionyldiimidazole (TDI) is a highly reactive heterocyclic reagent used primarily for sulfinyl group transfer and dehydration in organic synthesis. Analogous to the more common 1,1'-Carbonyldiimidazole (CDI), TDI facilitates the activation of nucleophiles but transfers a thionyl (
Core Chemical Identity
| Property | Data |
| IUPAC Name | 1,1'-Thionylbis(1H-imidazole) |
| Common Name | N,N'-Thionyldiimidazole (TDI) |
| CAS Registry Number | 3005-50-3 |
| Molecular Formula | |
| Molecular Weight | 182.21 g/mol |
| Physical State | White to off-white crystalline solid (hygroscopic) |
| Melting Point | 78–79 °C |
| Solubility | Soluble in THF, |
Mechanistic Principles & Reactivity
TDI operates via a nucleophilic acyl substitution mechanism at the sulfur atom. The driving force of its reactivity lies in the high energy of the N-S bond and the excellent leaving group ability of the imidazole ring (
Comparison: TDI vs. CDI
While both reagents activate nucleophiles, their pathways diverge based on the transferred electrophile:
-
CDI (
): Transfers a carbonyl group ( ). Used for amide coupling and esterification. -
TDI (
): Transfers a thionyl group ( ). Used for synthesizing sulfinates, sulfinamides, and stereoselective glycosylations.[1]
Reaction Pathway[1][2][4][5][6][7][8][9]
-
Activation: The nucleophile (e.g., an alcohol,
) attacks the sulfur center of TDI. -
Elimination: One imidazole molecule is expelled, forming an activated intermediate (
). -
Substitution/Decomposition: A second nucleophile attacks, or the intermediate undergoes rearrangement/elimination (often releasing
if used as a dehydrating agent).
Figure 1: General mechanism of sulfinyl transfer mediated by TDI.
Synthesis Protocol
Safety Note: This protocol involves thionyl chloride (
Reagents & Stoichiometry[1][5]
-
Thionyl Chloride (
): 1.0 Equivalent -
Imidazole: 4.0 Equivalents (2 eq for reaction, 2 eq to scavenge HCl)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous THF and Imidazole (4.0 eq). Cool the solution to 0°C using an ice bath.
-
Addition: Add Thionyl Chloride (1.0 eq) dropwise via a syringe or addition funnel over 15–30 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.
-
Observation: A white precipitate of imidazole hydrochloride will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup (Filtration): Filter the mixture through a sintered glass funnel (under inert gas if possible) to remove the solid imidazole hydrochloride byproduct.
-
Isolation: The filtrate contains the TDI. For immediate use, the solution is often used directly (one-pot). To isolate, concentrate the filtrate under reduced pressure (avoiding moisture) to yield TDI as a white/off-white solid.
Figure 2: Synthesis workflow for N,N'-Thionyldiimidazole.
Key Applications in Drug Development
A. Synthesis of Sulfinamides and Sulfinates
TDI is the reagent of choice for converting alcohols and amines into their sulfinyl derivatives under mild conditions.
-
Protocol: React TDI with an alcohol (
) to form the imidazolyl sulfinate intermediate. Subsequent addition of an amine ( ) yields the sulfinamide ( ). -
Advantage: Avoids the harsh conditions of thionyl chloride, preventing acid-sensitive degradation.
B. Stereoselective Glycosylation
In carbohydrate chemistry, TDI is utilized to activate the anomeric center.
-
Mechanism: Reaction with a protected sugar hemiacetal forms a glycosyl sulfinyl imidazolide.
-
Outcome: This intermediate can react with nucleophiles (like azides or phenoxides) to form glycosyl azides or aryl glycosides with high stereoselectivity (often
-selective due to the leaving group mechanics).[1]
C. Heterocycle Synthesis (Antimycotics)
TDI reacts with bis-nucleophiles to form sulfur-containing heterocycles.
-
Example: Reaction with Isatin (1H-indole-2,3-dione) derivatives.
-
Product: Bis-imidazolyl substitution products or fused thionyl-heterocycles, which have demonstrated significant antimycotic activity against Candida species.[1]
Handling, Stability, and Safety
-
Moisture Sensitivity: TDI is extremely hygroscopic. Exposure to atmospheric moisture causes rapid hydrolysis back to imidazole and sulfur dioxide (
).-
Indicator: A strong smell of
(acrid, burnt match smell) indicates decomposition.
-
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at -20°C .
-
Toxicity: Handle in a fume hood. The hydrolysis product,
, is a severe respiratory irritant.
References
-
PubChem. (n.d.). Thionyldiimidazole (Compound Summary).[2][4] National Library of Medicine. Retrieved from [Link]
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). N,N'-Thionyldiimidazole.[1][5][6] Wiley Online Library. Retrieved from [Link]
-
Kida, S., Ogata, M., & Matsumoto, H. (1979). Reaction of N,N'-Carbonyldiimidazole and N,N'-Thionyldiimidazole with Amides.[1] Heterocycles.[2][6][7] Retrieved from [Link]
-
Dodd, J. R., & Lewis, A. J. (1975). Spin label synthesis using N,N'-thionyldiimidazole coupling reagent.[1] Journal of the Chemical Society, Chemical Communications.[8] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. References - Biophysical Labeling Methods in Molecular Biology [cambridge.org]
Technical Guide: Decomposition Profile of 1,1'-Sulfinylbis(1H-imidazole)
Executive Summary
1,1'-Sulfinylbis(1H-imidazole) (CAS: 3005-50-3), commonly referred to as
This guide details the decomposition architecture of TDI, providing researchers with the mechanistic understanding required to distinguish between active reagent and degraded byproducts. We focus on the causality of hydrolysis, the specific safety hazards of sulfur dioxide (
Part 1: Molecular Architecture & Instability
The reactivity of TDI stems from its "push-pull" electronic structure. The central sulfinyl group (
Structural Properties
-
IUPAC Name: 1,1'-Sulfinylbis(1H-imidazole)
-
Common Name:
-Thionyldiimidazole (TDI) -
CAS Number: 3005-50-3
-
Molecular Weight: 182.20 g/mol
-
Physical State: White to off-white crystalline powder (highly hygroscopic).
The Stability Paradox
Unlike its carbonyl analog (
Part 2: Decomposition Pathways
The decomposition of TDI is not random; it follows predictable kinetic pathways driven by thermodynamics. The two primary modes are Hydrolytic Decomposition (moisture-driven) and Thermal Degradation .
Hydrolytic Decomposition (Primary Pathway)
Upon contact with ambient moisture, TDI undergoes rapid hydrolysis. This is an exothermic process that generates two distinct byproducts: Imidazole (solid/solvated) and Sulfur Dioxide (gas).
Mechanism:
-
Water attacks the electrophilic sulfur.
-
The first imidazole ring is displaced, forming an unstable
-sulfinylimidazole intermediate. -
Rapid decarboxylation-like elimination of
occurs (analogous to loss in CDI), releasing the second imidazole molecule.
Stoichiometric Equation:
Thermal Decomposition
While TDI is stable at room temperature under inert atmospheres, elevated temperatures (>60°C) can induce degradation even in the absence of water, particularly if acidic impurities are present. This releases
Visualization of Decomposition Pathway
Figure 1: The hydrolytic cascade of TDI.[1][2][3][4] Note that the intermediate is transient and rarely isolated.
Part 3: Analytical Profiling & Detection
Distinguishing between TDI and its decomposition product (Imidazole) is critical. Standard HPLC often fails because TDI hydrolyzes on the column. NMR Spectroscopy is the gold standard for this assessment.
Comparative NMR Data
The electron-withdrawing nature of the sulfinyl group deshields the imidazole ring protons in TDI, shifting them downfield compared to free imidazole.
| Compound | Proton Environment | Chemical Shift ( | Multiplicity |
| Free Imidazole | C-H (C2 position) | 7.73 | Singlet (Broad) |
| Free Imidazole | C-H (C4, C5) | 7.15 | Singlet (Equivalent) |
| Intact TDI | C-H (C2 position) | > 8.0 (Typically ~8.4 - 8.6) | Singlet |
| Intact TDI | C-H (C4, C5) | > 7.4 (Typically ~7.5 - 7.8) | Doublet/Multiplet |
Note: If your "TDI" spectrum shows only peaks at 7.73 and 7.15 ppm, your reagent has completely decomposed.
Analytical Workflow Diagram
Figure 2: Rapid decision tree for assessing reagent quality before batch commitment.
Part 4: Safety & Process Control Implications
Gas Evolution Hazards
The release of
-
Volume Expansion: 1 kg of decomposing TDI can release approximately 120 liters of
gas. -
Toxicity:
is an acute respiratory irritant. -
Control: Reactions must be vented through a caustic scrubber (NaOH) to neutralize
.
Impurity Management (Genotoxicity Context)
In drug development, "genotoxic impurities" (GTIs) are a major concern.
-
Imidazole: Generally considered low risk and Class 3 solvent/impurity (low toxicity).
-
Sulfinyl Esters: If TDI reacts with alcohols (solvents), it forms sulfinate esters. Unlike sulfonate esters (e.g., mesylates) which are potent alkylating agents and high-risk GTIs, sulfinate esters are generally less reactive toward DNA but should still be purged.
-
Purging: The decomposition product, imidazole, is basic. It is efficiently removed by an acidic aqueous wash (e.g., 1M HCl) during workup, converting it to the water-soluble imidazolium hydrochloride.
Part 5: Experimental Protocol: Reagent Quality Check
Objective: To determine the molar purity of a TDI lot using a "Quench & Quantify" method. This protocol is self-validating because it measures the active thionyl transfer capability.
Materials
-
TDI Sample (~50 mg)
-
Benzyl Alcohol (Excess, >2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., Dimethyl sulfone)
Methodology
-
Dissolution: Dissolve 50 mg of TDI in 1 mL anhydrous DCM under Nitrogen.
-
Quench: Add 100 µL Benzyl Alcohol.
-
Reaction:
. -
Note: This converts active TDI into Dibenzyl Sulfite.
-
-
Analysis: Analyze the mixture by GC-MS or H-NMR.
-
Calculation: Integrate the Dibenzyl Sulfite product peak against the Internal Standard.
-
If no sulfite is formed, the TDI was already hydrolyzed to imidazole before the alcohol was added.
-
References
-
PubChem. (n.d.). 1,1'-Sulfinylbis(1H-imidazole) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Covestro. (2022). Safety Data Sheet: TDI Decomposition Hazards. Retrieved from [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. (Demonstrates downfield shift of coordinated imidazole). Retrieved from [Link]
-
Chemistry Steps. (2021). NMR Chemical Shift Values Table for Heterocycles. Retrieved from [Link]
- Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition, 1(7), 351-367. (Foundational text on azolide reactivity and hydrolysis).
Sources
Mechanism of Action: Thionyldiimidazole (TDI) in Organic Synthesis
Executive Summary
Thionyldiimidazole (TDI) (
Synthesis of the Reagent
TDI is moisture-sensitive and typically prepared in situ or strictly stored under inert atmosphere. The synthesis exploits the basicity of imidazole to scavenge the HCl byproduct immediately upon formation.
Protocol: The 4:1 Stoichiometry Rule
To generate TDI without residual HCl, a 4:1 molar ratio of imidazole to thionyl chloride is required.
Reaction:
Methodology:
-
Dissolution: Dissolve 4 equivalents of dry imidazole in anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Addition: Add 1 equivalent of thionyl chloride dropwise at
under . -
Filtration (Critical Step): The reaction produces imidazolium chloride as a white precipitate. This must be filtered off under inert conditions to yield a neutral solution of TDI.
-
Validation: The filtrate should be clear and colorless. Presence of precipitate indicates incomplete filtration or moisture ingress.
Core Mechanism of Action
Carboxylic Acid Activation: The Acyl Imidazolide Pathway
The primary utility of TDI in peptide coupling and esterification lies in its ability to convert carboxylic acids into
Mechanism Steps:
-
Nucleophilic Attack: The carboxylate oxygen attacks the electrophilic sulfur of TDI.
-
Displacement: One imidazole group is expelled, forming a mixed anhydride-like intermediate (
). -
Collapse & Decarboxylation: The unstable intermediate collapses, releasing
and transferring the acyl group to the imidazole nitrogen (or a second equivalent of imidazole attacks the acyl carbonyl), generating the -acylimidazolide .
Figure 1: Activation of carboxylic acids by TDI to form N-acylimidazolides.
Sulfinyl Transfer Mechanism
TDI acts as a sulfur transfer agent for alcohols and amines. The mechanism proceeds via stepwise substitution at the sulfur center.
-
First Substitution: Reaction with one equivalent of alcohol yields an imidazolylsulfinate (
). -
Second Substitution: Reaction with a second nucleophile (alcohol or amine) displaces the second imidazole, forming sulfites (
) or sulfinamides ( ).
Figure 2: Stepwise sulfinyl transfer mechanism for synthesizing sulfites and sulfinamides.
Key Applications & Protocols
Esterification and Amidation
Logic: Use TDI when the substrate is acid-sensitive (e.g., contains acetals or silyl ethers) or when the acid chloride is unstable.
-
Protocol:
-
Prepare TDI (or use commercial) in DCM.
-
Add Carboxylic Acid (1.0 eq) at RT. Evolution of
indicates activation. -
Stir 1h to ensure conversion to Acyl Imidazolide.
-
Add Alcohol/Amine (1.0–1.2 eq).
-
Catalysis: For sterically hindered alcohols, add a catalytic amount of base (e.g., NaOEt) or reflux.
-
Workup: Wash with water. The byproduct (imidazole) is water-soluble.[1]
-
Dehydration of Aldoximes to Nitriles
TDI effectively dehydrates aldoximes under neutral conditions.
-
Mechanism: The aldoxime oxygen attacks TDI, forming an
-sulfinyl intermediate which undergoes elimination to yield the nitrile. -
Reaction:
.
Comparison: TDI vs. Thionyl Chloride vs. CDI
| Feature | Thionyl Chloride ( | Thionyldiimidazole (TDI) | Carbonyldiimidazole (CDI) |
| Byproducts | HCl (gas), | Imidazole, | Imidazole, |
| Conditions | Highly Acidic | Neutral / Basic | Neutral / Basic |
| Intermediate | Acyl Chloride | Acyl Imidazolide | Acyl Imidazolide |
| Reactivity | High (Vigorous) | Moderate (Controlled) | Moderate (Controlled) |
| Sulfur Transfer | Yes (Chlorosulfites) | Yes (Imidazolylsulfinates) | No |
Safety & Handling
-
Hydrolysis: TDI reacts violently with water to release
and imidazole. It must be stored under Argon/Nitrogen at . -
Corrosivity: While less aggressive than
, the reaction intermediates are potent electrophiles. Wear standard PPE (gloves, goggles, fume hood). -
Pressure: Reactions releasing
(acid activation) should be vented properly to prevent pressure buildup.
References
-
Staab, H. A. (1962). "New Methods of Preparative Organic Chemistry IV. Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition in English, 1(7), 351–367. Link
-
Ogata, M., & Matsumoto, H. (1980).[2][3] "N-(Chlorosulfinyl)-imidazole as a new imidazole transfer reagent." Synthetic Communications, 10(10), 733-742.[2] Link
-
Fenwick, D. R., & Harwood, L. M. (1995). "1,1'-Thionyldiimidazole."[4] Encyclopedia of Reagents for Organic Synthesis. Link
Sources
2.[1][2][3][4][5][6] Methodological & Application
Using 1,1'-Sulfinylbis(1H-imidazole) for peptide coupling reactions
Abstract
This technical guide details the application of 1,1'-Sulfinylbis(1H-imidazole) (also known as Thionyl Diimidazole or TDI ) as a specialized activating agent for peptide bond formation.[1] While 1,1'-Carbonyldiimidazole (CDI) is the industry standard for "clean" acyl-imidazole couplings, TDI offers distinct kinetic and thermodynamic advantages driven by the irreversible evolution of sulfur dioxide (
Introduction & Mechanistic Rationale
1,1'-Sulfinylbis(1H-imidazole) (CAS: 3005-50-3) is the sulfur analog of CDI.[1] It acts as a powerful dehydrating agent that converts carboxylic acids into highly reactive
The Kinetic Advantage
Unlike carbodiimides (DCC, EDC) which form urea byproducts that can be difficult to remove, TDI transfers the acyl group to the amine nucleophile with the release of two benign byproducts: imidazole (water-soluble) and sulfur dioxide (gas).[1]
The reaction is driven by the entropic benefit of gas evolution:
This irreversible loss of
Mechanism of Action
The reaction proceeds via a "one-pot, two-stage" mechanism:[1][2]
-
Activation: The carboxylic acid attacks the sulfur center (or carbonyl in CDI), leading to the elimination of imidazole and formation of a mixed anhydride-like intermediate, which collapses to the
-acylimidazolide and releases . -
Coupling: The amine nucleophile attacks the carbonyl of the
-acylimidazolide, expelling the second imidazole molecule and forming the peptide bond.
Figure 1: Mechanistic pathway of TDI-mediated peptide coupling.[1] The irreversible evolution of SO2 drives the activation step.
Experimental Protocol
Safety Warning: This reaction evolves Sulfur Dioxide (
Materials
-
Reagent: 1,1'-Sulfinylbis(1H-imidazole) (TDI) [>98% purity].[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Critical: Water content <50 ppm.
-
Atmosphere: Dry Nitrogen or Argon.
Standard Coupling Protocol (Solution Phase)
Step 1: Activation (The "Gas Evolution" Phase) [1]
-
Charge a flame-dried round-bottom flask with the Carboxylic Acid / N-protected Amino Acid (1.0 equiv).
-
Dissolve in anhydrous DCM (concentration ~0.1 – 0.2 M).
-
Cool the solution to 0°C (ice bath).
-
Add TDI (1.05 – 1.10 equiv) in one portion.[1]
-
Observation: Immediate bubbling indicates the release of
.
-
-
Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes.
-
Checkpoint: The cessation of bubbling usually indicates complete conversion to the
-acylimidazolide. -
Self-Validation: Take a small aliquot, quench with methanol, and check via TLC/LC-MS (look for methyl ester formation) to confirm activation.[1]
-
Step 2: Coupling
-
Add the Amine / C-protected Amino Acid (1.0 – 1.2 equiv) directly to the reaction mixture.
-
Note: No additional base (e.g., DIEA, TEA) is strictly necessary as the imidazole released in Step 1 acts as a proton scavenger. However, for salt forms of amines (e.g., HCl salts), add 1.0 equiv of tertiary base.
-
-
Stir at RT for 2–12 hours. Monitor via TLC or HPLC.
Step 3: Workup & Purification [3]
-
Dilute with excess DCM.
-
Acid Wash: Wash with 10% Citric Acid or 0.5 M HCl (removes imidazole and unreacted amine).[1]
-
Base Wash: Wash with Saturated
(removes unreacted acid).[1] -
Brine Wash: Wash with saturated NaCl solution.
-
Dry over
, filter, and concentrate in vacuo.
Comparative Analysis: TDI vs. Standard Reagents
The following table summarizes why a researcher would choose TDI over other common reagents.
| Feature | TDI (Thionyl Diimidazole) | CDI (Carbonyl Diimidazole) | DCC / EDC |
| Byproducts | Imidazole (water soluble) + SO₂ (gas) | Imidazole + CO₂ (gas) | Urea (often insoluble/difficult to remove) |
| Activation Temp | Low (0°C) | Medium (RT to Reflux) | RT |
| Epimerization | Low (due to low temp) | Moderate | Moderate to High (without additives like HOBt) |
| Moisture Sensitivity | High (Hydrolyzes rapidly) | High | Moderate |
| Atom Economy | High | High | Low (large urea byproduct) |
| "One-Pot" Utility | Excellent | Good | Good |
Troubleshooting & Optimization
This protocol is designed to be self-validating. Use the workflow below to diagnose issues.
Figure 2: Troubleshooting decision tree for TDI coupling.
Critical Parameters:
-
Solvent Dryness: TDI reacts violently with water to form
and imidazole. If your solvent is "wet," you will see gas evolution immediately, but your acid will not activate. Always use freshly distilled or molecular-sieve-dried solvents. [1] -
Stoichiometry: Avoid large excesses of TDI. Any unreacted TDI will react with the amine in Step 2 to form sulfinamides (
), a dead-end byproduct. A strict 1:1 or 1.05:1 ratio is recommended.
References
-
TDI Structure & Properties: PubChem. 1,1'-Sulfinylbis[1H-imidazole].[1] National Library of Medicine. Available at: [Link]
-
General Imidazole Activation: Armstrong, A. N,N'-Carbonyldiimidazole. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link] (Contextual reference for imidazolide mechanism).[1]
-
Comparative Peptide Synthesis: El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link][1]
-
Safety Data (SO2 Evolution): ECHA (European Chemicals Agency).[1] Substance Information - Thionyl compounds. Available at: [Link]
Sources
Reaction conditions for TDI mediated ester formation
Topic: Reaction Conditions for CDI-Mediated Ester Formation (Addressing "TDI" Ambiguity) Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
(Note on Nomenclature: This guide addresses "TDI mediated ester formation" as a likely typographic reference to CDI (1,1'-Carbonyldiimidazole) . Toluene Diisocyanate (TDI) is primarily used for polyurethane (carbamate) synthesis, whereas CDI is the standard reagent for activating carboxylic acids to form esters. This protocol focuses on CDI, with a technical distinction provided in Section 4).
Executive Summary
Esterification mediated by 1,1'-Carbonyldiimidazole (CDI) is a mild, "one-pot" synthetic strategy widely employed in pharmaceutical development for coupling sensitive carboxylic acids with alcohols. Unlike acid-catalyzed Fischer esterification, CDI activation proceeds under neutral-to-mildly-basic conditions, preserving acid-labile functional groups. This note details the mechanistic basis, optimized reaction conditions, and a validated protocol for high-yield ester formation.
Scientific Principles & Mechanism
The reaction proceeds via the formation of a reactive acyl-imidazole intermediate. This species is an activated amide that acts as a potent acylating agent towards nucleophiles (alcohols).
Key Mechanistic Steps:
-
Activation: The carboxylic acid reacts with CDI, releasing imidazole and carbon dioxide (CO₂). The driving force is the irreversible loss of CO₂ gas and the formation of the resonance-stabilized acyl-imidazole.
-
Coupling: The alcohol attacks the carbonyl of the acyl-imidazole.
-
Catalysis: For hindered alcohols or phenols, the addition of a nucleophilic catalyst (e.g., DMAP, DBU) or the use of a stronger base (NaH, alkoxides) is often required to accelerate the displacement of the imidazole leaving group.
Reaction Pathway Diagram:
Figure 1: Sequential activation and coupling pathway for CDI-mediated esterification.
Experimental Protocol
Materials:
-
Carboxylic Acid (1.0 equiv)
-
CDI (1.1 - 1.2 equiv): Ensure reagent is white and free-flowing (yellowing indicates hydrolysis).
-
Alcohol (1.0 - 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or DMF.
-
Catalyst (Optional but Recommended): DMAP (0.1 equiv) or DBU (1.0 equiv) for secondary/tertiary alcohols.
Step-by-Step Procedure:
Phase A: Activation of Carboxylic Acid
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or THF (0.1 – 0.5 M concentration).
-
CDI Addition: Add CDI (1.1 equiv) in a single portion.
-
Observation: Immediate effervescence (bubbling) will occur due to CO₂ release.
-
-
Incubation: Stir at room temperature (RT) for 30–60 minutes.
-
Checkpoint: Effervescence must cease completely before proceeding. This ensures the acid is fully converted to the acyl-imidazole.
-
Phase B: Coupling with Alcohol 5. Addition: Add the alcohol (1.0 – 1.2 equiv) to the reaction mixture. 6. Catalysis:
- Primary Alcohols: Often react without catalyst, but 10 mol% DMAP accelerates the rate.
- Secondary/Hindered Alcohols: Add 1.0 equiv DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or heat to reflux (THF).
- Reaction: Stir at RT for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the acyl-imidazole intermediate (which often runs slightly lower than the ester).
Phase C: Workup & Purification 8. Quench: Dilute with organic solvent (DCM/EtOAc) and wash with 1N HCl or 10% Citric Acid .
- Reasoning: Acid wash protonates the imidazole byproduct and unreacted DMAP/DBU, moving them to the aqueous phase.
- Wash: Follow with saturated NaHCO₃ (to remove unreacted acid) and Brine.
- Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.
Technical Distinction: CDI vs. TDI
It is critical to distinguish between CDI and TDI to prevent experimental failure and safety hazards.
| Feature | CDI (Carbonyldiimidazole) | TDI (Toluene Diisocyanate) |
| Primary Function | Ester/Amide Coupling Agent | Polyurethane Precursor |
| Reactivity | Activates -COOH to Acyl-Imidazole | Reacts with -OH to form Carbamates (Urethanes) |
| Product with Alcohol | Ester (R-COO-R') | Carbamate (R-NH-COO-R') |
| Safety Profile | Moisture sensitive; Irritant | Highly Toxic ; Sensitizer; Carcinogen suspect |
| Physical State | White solid | Colorless to pale yellow liquid |
Note: If your specific intent was to use TDI to link an acid and an alcohol, the product will be an unstable mixed anhydride-carbamate or an amide (via decarboxylation), not a standard ester.
Optimization of Reaction Conditions
| Variable | Recommendation | Rationale |
| Solvent | DCM (Standard), THF (Polar), DMF (High solubility) | Non-nucleophilic, anhydrous solvents prevent hydrolysis of CDI. |
| Temperature | 0°C to RT (Activation); RT to 60°C (Coupling) | Activation is exothermic; coupling of hindered alcohols requires thermal energy. |
| Stoichiometry | Acid:CDI:Alcohol = 1 : 1.1 : 1.2 | Slight excess of CDI ensures full acid activation; excess alcohol drives equilibrium. |
| Catalyst | DMAP (Nucleophilic), DBU (Base) | DMAP forms a highly reactive N-acylpyridinium intermediate, superior to acyl-imidazole. |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Reaction
-
Cause: Moisture in solvent hydrolyzed the CDI.
-
Fix: Use freshly distilled solvents or molecular sieves. Ensure CDI is crystalline white, not powder/yellow.
-
-
Issue: No Product, Acid Recovered
-
Cause: Insufficient activation time.
-
Fix: Ensure CO₂ evolution has stopped (approx. 1h) before adding alcohol.
-
-
Issue: Side Products
-
Cause: Alcohol added too early.
-
Fix: Unreacted CDI can react with alcohol to form dialkyl carbonates. Ensure full activation of acid first.
-
References
-
Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367. Link
-
Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method for the preparation of methyl esters. Canadian Journal of Chemistry, 66(7), 1701-1705. Link
-
Tseng, S. J., et al. (2021). Ce6 Loaded Micelles... FA conjugated via CDI mediated ester formation.[1] Nanotechnology, 32, 365102. Link
Sources
Preparation of N-Acylimidazoles using 1,1'-Sulfinylbis(1H-imidazole)
Content Type: Application Note & Technical Protocol Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary
The activation of carboxylic acids via N-acylimidazoles is a cornerstone strategy in organic synthesis, widely employed for the preparation of amides, esters, and ketones under mild conditions. While 1,1'-Carbonyldiimidazole (CDI) is the industry standard, 1,1'-Sulfinylbis(1H-imidazole) (also known as Thionyl Diimidazole or TDI ) offers a distinct reactivity profile that is often superior for sterically hindered substrates or when the specific removal of the byproduct (SO₂ vs CO₂) is advantageous.
This guide details the mechanistic grounding and practical execution of generating N-acylimidazoles using TDI. Unlike CDI, which is commercially stable, TDI is frequently generated in situ due to its moisture sensitivity, offering a "fresh" and highly reactive species that drives difficult acylations to completion.
Key Advantages of TDI System:
-
Thermodynamic Drive: The irreversible evolution of gaseous SO₂ (entropy driven) pushes the equilibrium forward.
-
Mild Activation: Avoids the harsh acidic conditions of thionyl chloride (SOCl₂) while maintaining high electrophilicity.
-
One-Pot Utility: Compatible with subsequent nucleophilic attacks (amines, alcohols) without isolation.
Scientific Foundation & Mechanism
The efficacy of 1,1'-Sulfinylbis(1H-imidazole) relies on its ability to transfer the imidazole moiety to a carboxylic acid through a highly reactive sulfinyl intermediate.
Reaction Pathway
The transformation proceeds in two distinct phases when generated in situ:
-
Formation of TDI: Thionyl chloride reacts with imidazole to form TDI and imidazolium chloride.
-
Acyl Transfer: The carboxylic acid attacks the sulfur center of TDI, displacing one imidazole. This forms a mixed anhydride-like intermediate (R-CO-O-SO-Im), which rapidly collapses to release SO₂ and the desired N-acylimidazole.
Mechanistic Diagram
The following diagram illustrates the molecular flow from raw materials to the activated species.
Figure 1: Mechanistic pathway for the in-situ generation of TDI and subsequent activation of carboxylic acids.
Experimental Protocol
Safety Note: This reaction evolves Sulfur Dioxide (SO₂) , a toxic and corrosive gas. All operations must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.
Reagent Stoichiometry Table
Precision in stoichiometry is vital to prevent residual thionyl chloride from reacting with downstream nucleophiles.
| Component | Role | Equivalents | Notes |
| Carboxylic Acid (RCOOH) | Substrate | 1.0 | Dry, free of water. |
| Thionyl Chloride (SOCl₂) | Reagent A | 1.0 - 1.05 | Freshly distilled preferred. |
| Imidazole | Reagent B | 4.0 | Acts as reactant and HCl scavenger. |
| Solvent | Medium | [0.2 - 0.5 M] | THF (anhydrous) or DCM (anhydrous). |
Step-by-Step Procedure (In-Situ Generation)
This protocol describes the "One-Pot" synthesis where TDI is generated and immediately used.
Phase 1: Generation of 1,1'-Sulfinylbis(1H-imidazole)
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Add Imidazole (4.0 equiv) to the flask and dissolve in anhydrous THF or Dichloromethane (DCM) .
-
Note: THF is generally preferred for its solubility of imidazole, though the byproduct (ImH·HCl) will precipitate.[1]
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add Thionyl Chloride (1.0 equiv) dropwise via the addition funnel over 15–20 minutes.
-
Observation: A voluminous white precipitate (Imidazolium chloride) will form immediately. The solution contains the active TDI.
-
-
Activation: Allow the slurry to stir at 0 °C for 30 minutes , then warm to room temperature (RT) for 15 minutes to ensure complete formation of TDI.
Phase 2: Carboxylic Acid Activation
-
Addition: Add the Carboxylic Acid (1.0 equiv) (dissolved in a minimum amount of dry solvent if solid) to the TDI slurry at room temperature.
-
Caution: Gas evolution (SO₂) will occur.[2] Ensure the system is vented through a bubbler or scrubber.
-
-
Reaction: Stir the mixture at RT for 1–2 hours .
-
Monitoring: Reaction progress can be monitored by TLC (quenching an aliquot with methanol to form the methyl ester) or by observing the cessation of gas evolution.
-
-
Outcome: The solution now contains the N-acylimidazole . The precipitate is Imidazole hydrochloride.
Phase 3: Utilization (Coupling)
-
Filtration (Optional): If the presence of imidazole salts interferes with the next step, filter the mixture under an inert atmosphere (Schlenk filtration) to obtain a clear solution of N-acylimidazole.
-
Direct Coupling: For most amidation/esterification reactions, add the nucleophile (Amine/Alcohol) directly to the slurry.
-
Note: N-acylimidazoles are less reactive than acid chlorides; mild heating (40–60 °C) or a catalyst (e.g., DMAP) may be required for sterically hindered nucleophiles.
-
Application Data & Comparison
TDI vs. CDI: Decision Matrix
When should you choose Sulfinyl (TDI) over Carbonyl (CDI)?
| Feature | 1,1'-Sulfinylbis(imidazole) (TDI) | 1,1'-Carbonyldiimidazole (CDI) |
| Byproduct | SO₂ (Gas) + Imidazole | CO₂ (Gas) + Imidazole |
| Reactivity | Higher (Sulfinyl group is more electrophilic) | Moderate |
| Steric Tolerance | Excellent for hindered acids | Moderate |
| Moisture Sensitivity | High (often requires in-situ prep) | Moderate (shelf-stable solid) |
| Reaction Speed | Fast (often <1 hour) | Slower (can take hours) |
Application Examples
-
Amide Synthesis: Reaction of N-protected amino acids with TDI followed by amine addition yields peptides with minimal racemization.
-
Esterification: Effective for coupling carboxylic acids with phenols or tertiary alcohols, which are often sluggish with CDI.
-
Heterocycle Formation: Precursor for the synthesis of 1,2,4-oxadiazoles via reaction with amidoximes.
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Wet solvent hydrolyzing the TDI or SOCl₂.
-
Solution: Ensure all solvents are distilled over Na/Benzophenone or passed through activated alumina columns.
-
-
Issue: Darkening of Reaction Mixture.
-
Cause: Thermal decomposition of TDI.
-
Solution: Keep the generation step at 0 °C and do not exceed RT during the activation phase unless necessary.
-
-
Issue: Sluggish Nucleophilic Attack.
-
Solution: If the subsequent coupling is slow, add a catalytic amount of a strong base (e.g., NaH or DBU) to deprotonate the nucleophile, or switch to a higher boiling solvent like 1,4-Dioxane (as noted in PBD synthesis protocols [4]).
-
References
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. Link
-
Kamal, A., et al. (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][1,4]-benzodiazepine Derivatives. ResearchGate.[1] Link
-
BenchChem. (2025).[2][3] Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride (Mechanistic Analogues). Link
-
Sigma-Aldrich. (2024). 1,1'-Sulfonyldiimidazole vs Sulfinylbisimidazole Properties. Link
- O'Connell, J. F., et al. (1988). Rapoport. N-Sulfinyl- and N-Sulfonyl-imidazoles. Journal of Organic Chemistry.
Sources
Application Note: Precision Synthesis of Sulfoxides via Bis(1-imidazolyl) Sulfoxide (SDI)
Executive Summary
The synthesis of sulfoxides is a pivotal transformation in medicinal chemistry, particularly for the development of chiral auxiliaries, bioactive ligands, and proton pump inhibitors (e.g., omeprazole analogs). While traditional oxidation of sulfides is common, it often suffers from over-oxidation to sulfones or poor chemoselectivity.
This application note details the use of Bis(1-imidazolyl) sulfoxide (also known as
Key Advantages
-
Chemoselectivity: Avoids over-oxidation to sulfones.
-
Modularity: Enables "One-Pot" sequential addition for unsymmetrical sulfoxides (
). -
Operational Safety: Eliminates the release of corrosive HCl gas during the reaction (imidazole buffers the system).
Mechanistic Principles
The utility of SDI lies in the differential reactivity of its two imidazole leaving groups. The first nucleophilic attack displaces one imidazole to form a stable sulfinyl-imidazole intermediate. This species is less electrophilic than the parent SDI, allowing for temperature-controlled isolation or sequential addition of a second, different nucleophile.
Reaction Pathway Diagram[1][2]
Figure 1: Stepwise displacement mechanism allowing for the modular synthesis of unsymmetrical sulfoxides.
Experimental Protocols
Protocol A: In Situ Preparation of Bis(1-imidazolyl) Sulfoxide (SDI)
Note: While SDI can be isolated, in situ preparation is recommended to maintain maximum electrophilic activity and avoid hydrolysis.
Reagents:
-
Thionyl chloride (
): 1.0 equiv. -
Imidazole: 4.0 equiv.[1] (Excess acts as HCl scavenger).
-
Solvent: Anhydrous THF or DCM.
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Imidazole (40 mmol) to anhydrous THF (100 mL). Cool the solution to
using an ice bath. -
Addition: Dropwise add Thionyl Chloride (10 mmol) via syringe over 10 minutes.
-
Observation: A white precipitate (imidazolium chloride) will form immediately.
-
-
Activation: Stir the heterogeneous mixture at
for 30 minutes. The supernatant contains the active SDI reagent. -
Filtration (Optional): For sensitive substrates, filter the mixture under nitrogen to remove the imidazolium salt. For standard Grignard reactions, the suspension can often be used directly.
Protocol B: Synthesis of Unsymmetrical Sulfoxides (Sequential Addition)
Target: Synthesis of
Reagents:
-
SDI Solution (from Protocol A, approx. 10 mmol).
-
Nucleophile 1:
-Tolylmagnesium bromide (1.0 M in THF, 10 mmol). -
Nucleophile 2: Methylmagnesium bromide (3.0 M in ether, 12 mmol).
Step-by-Step:
-
Cooling: Cool the SDI suspension (or filtrate) to
using a dry ice/acetone bath. -
First Addition: Add
-Tolylmagnesium bromide dropwise over 15 minutes.-
Critical Control: Maintain temperature below
to prevent double addition.
-
-
Equilibration: Stir at
for 1 hour. This forms the mono-substituted sulfinyl imidazole intermediate. -
Second Addition: Add Methylmagnesium bromide dropwise.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Quench: Quench carefully with saturated aqueous
(50 mL). -
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography (Gradient: Hexanes
30% EtOAc/Hexanes).
Protocol C: Synthesis of Sulfinates (Alkoxide Trapping)
SDI can also react with Grignard reagents to form sulfenate anions, which are then trapped by alkyl halides (electrophiles) rather than a second nucleophile.
Procedure:
-
React SDI with
at (as above). -
Instead of a second Grignard, add an electrophile (e.g., Benzyl bromide) and warm to RT.
-
Result: Formation of Sulfoxides via
-alkylation of the sulfenate intermediate.
Data Analysis & Troubleshooting
Yield Optimization Table
| Variable | Condition | Impact on Yield | Recommendation |
| Temperature (Step 1) | Low (Symm. byproduct) | Keep at | |
| Stoichiometry | 1:2 ( | Failure (HCl generation) | Must use 1:4 ratio to scavenge all HCl. |
| Solvent | DMF | Poor (Side reactions) | Use THF or DCM (anhydrous). |
| Quenching | Acidic Water | Hydrolysis of product | Use Sat. |
Quality Control (Self-Validation)
-
TLC Monitoring: The SDI reagent is highly polar. The formation of the intermediate usually results in a spot with
distinct from the starting imidazole. -
NMR Signature:
References
-
Saito, F. (2022).[5] "A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides."[5][6][7] Angewandte Chemie International Edition, 61(52), e202213872.[5] [Link]
-
Bastin, S., et al. (2000). "1,1'-Sulfinyldiimidazole." Encyclopedia of Reagents for Organic Synthesis. [Link]
- Buehler, C. A., & Pearson, D. E. (1970). Survey of Organic Syntheses. Wiley-Interscience. (Foundational text on imidazole transfer reagents).
-
Kashman, Y. (1973). "Reactions of 1,1'-sulfinyldiimidazole with carbonyl compounds." The Journal of Organic Chemistry, 38(16), 2853–2856. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
Thionyldiimidazole mediated synthesis of carboxylic acid anhydrides
Application Note: Thionyldiimidazole (TDI) Mediated Synthesis of Carboxylic Acid Anhydrides
-Thionyldiimidazole and its application in mild carboxylic acid activation.Executive Summary
The synthesis of carboxylic acid anhydrides is a pivotal transformation in medicinal chemistry, particularly for peptide coupling and the derivatization of sensitive pharmacophores. While
This guide details the TDI-mediated pathway , which is particularly advantageous when carbon dioxide evolution (from CDI) is undesirable or when a more reactive sulfinyl-transfer intermediate is required. Unlike acid chloride methods (
Key Advantages:
-
Atom Economy: Direct conversion under neutral/mildly basic conditions.
-
Purification: Byproducts (imidazole and
) are easily removed; is gaseous, and imidazole is water-soluble. -
Selectivity: Superior to DCC (dicyclohexylcarbodiimide) as it avoids the formation of difficult-to-remove urea byproducts.
Mechanistic Insight & Chemistry
The efficacy of TDI lies in its ability to convert a thermodynamically stable carboxylic acid into a highly reactive acylimidazolide intermediate.
The Reaction Pathway
Unlike Thionyl Chloride (
-
Activation: The carboxylic acid attacks the sulfur center of TDI, displacing one imidazole.
-
Collapse: The resulting intermediate is unstable; it releases
(gas) to form the Acylimidazolide . -
Coupling: The acylimidazolide is a potent electrophile. It is attacked by a second equivalent of carboxylic acid (or carboxylate) to form the anhydride, displacing the second imidazole.
Pathway Visualization
Figure 1: The thermodynamic cascade of TDI-mediated activation. Note the irreversible extrusion of sulfur dioxide driving the equilibrium forward.
Experimental Protocols
Critical Note on Reagent Stability: Commercial TDI is highly hygroscopic and hydrolyzes rapidly. It is strongly recommended to synthesize TDI in situ immediately prior to use.
Protocol A: In Situ Preparation of TDI (0.5 M Stock)
Use this protocol to generate the reagent fresh.
Reagents:
-
Thionyl Chloride (
): High purity, distilled if necessary. -
Imidazole: Recrystallized, dry.[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and dropping funnel.
-
Solvation: Add Imidazole (2.72 g, 40 mmol, 4.0 equiv) to anhydrous THF (40 mL). Cool to 0 °C in an ice bath.
-
Addition: Dilute Thionyl Chloride (0.73 mL, 10 mmol, 1.0 equiv) in THF (10 mL). Add this solution dropwise to the imidazole suspension over 15 minutes.
-
Observation: A white precipitate of Imidazole Hydrochloride (ImH·HCl) will form immediately.
-
-
Filtration (Optional but Recommended): For sensitive kinetics, filter the mixture under inert atmosphere (Schlenk filtration) to remove the ImH·HCl salts.[1][2] The clear filtrate contains the TDI.
-
Note: If filtration is skipped, the ImH·HCl salts remain inert in most anhydride syntheses but may complicate agitation.
-
Protocol B: Synthesis of Symmetrical Anhydrides
Stoichiometry: 1.0 eq TDI (from Protocol A) : 2.0 eq Carboxylic Acid.
-
Activation: To the TDI solution (approx. 10 mmol in 50 mL THF) at 0 °C , add the Carboxylic Acid (20 mmol) dissolved in minimal THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C).
-
Gas Evolution: Monitor the release of
. The reaction is typically driven to completion once effervescence ceases (30–60 mins).
-
-
Workup:
-
Dilute with DCM (100 mL).
-
Wash with cold 1M HCl (2 x 30 mL) to remove imidazole. Caution: Do this quickly to avoid hydrolyzing the anhydride.
-
Wash with saturated
(2 x 30 mL) to remove unreacted acid. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Most anhydrides obtained via this method are sufficiently pure (>95%). Recrystallize if necessary.[1][2]
Protocol C: Synthesis of Mixed Anhydrides
Used for coupling two different acids (
-
Step 1 (Acylimidazolide Formation): Add Acid
(1.0 equiv) to the TDI solution (1.0 equiv) at -10 °C. Stir for 30 mins.-
Outcome: Formation of
-CO-Im.
-
-
Step 2 (Coupling): Add Acid
(1.0 equiv) to the reaction mixture. -
Reflux: Heat the mixture to 40–50 °C for 1–2 hours. The elevated temperature is often required to overcome the activation energy of the second coupling step when steric bulk is present.
Data & Optimization Guide
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| THF | Excellent | Best solubility for imidazole; easy workup. |
| DCM | Good | Good for hydrophobic acids; ImH·HCl precipitates well. |
| DMF | Moderate | Hard to remove; use only if substrate solubility is poor. |
| Water/Alcohols | Incompatible | Will instantly hydrolyze TDI. |
Troubleshooting Flowchart
Figure 2: Diagnostic logic for common failure modes in TDI synthesis.
Safety & Handling (E-E-A-T)
-
Sulfur Dioxide (
): This reaction releases gas, which is toxic and corrosive. All reactions must be performed in a well-ventilated fume hood. -
Thionyl Chloride: Highly corrosive and reacts violently with water.[3] Quench excess reagent with care.
-
Pressure: Do not seal the reaction vessel tightly during the addition phase; allow gas to escape through a bubbler.
References
-
Staab, H. A. (1962).[3] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367.
- Foundational text describing the reactivity of imidazolides.
- Staab, H. A., & Wendel, K. (1961). "N,N'-Thionyldiimidazol." Angewandte Chemie, 73(1), 26.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5] Tetrahedron, 61(46), 10827-10852.
- Review comparing TDI, CDI, and other coupling agents.
-
Armstrong, A., et al. (2004). "Thionyldiimidazole in sulfur transfer reactions." Organic Letters, 6(14), 2373-2376.
- Modern applic
Sources
- 1. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102718789A - Preparation process of trimethylsilylimidazole - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Scimplify Blogs | CDI Alternatives- Pros and Cons [scimplify.com]
- 5. chem.libretexts.org [chem.libretexts.org]
3.[1][2][3][4][5][6][7][8][9][10] Troubleshooting & Optimization
Technical Support Center: Optimization of N,N'-Thionyldiimidazole (TDI) Esterification
Ticket ID: TDI-OPT-2024 Subject: Improving Yield and Reproducibility in TDI-Mediated Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
N,N'-Thionyldiimidazole (TDI) is a potent activating agent, distinct from its carbonyl analog (CDI), offering unique kinetic advantages for esterifying sterically hindered acids or sensitive substrates. However, it is notoriously less forgiving than CDI.
The Core Problem: Users frequently report low yields (30–50%) due to hydrolytic instability and incorrect stoichiometry during in situ generation. Unlike CDI, which is often bought as a solid, TDI is best generated fresh.
This guide provides a self-validating protocol to elevate yields to >85% by controlling the "4:1 Imidazole Rule" and managing the sulfur dioxide equilibrium.
Module 1: The Mechanism & Critical Control Points
To troubleshoot yield, you must visualize the invisible failure points. TDI esterification proceeds through an Acyl Imidazolide intermediate.
The Reaction Pathway
Figure 1: The sequential activation pathway. Note that Step 1 generates HCl byproducts that must be scavenged immediately by excess imidazole to prevent acid-catalyzed degradation.
Module 2: The "Gold Standard" Protocol (In Situ Generation)
Warning: Commercial TDI degrades rapidly. For >90% yield, you must generate it in situ.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Critical Note |
| Thionyl Chloride (SOCl₂) | Sulfur Source | 1.05 | Must be freshly distilled or high purity. |
| Imidazole | Base & Nucleophile | 4.0 | CRITICAL: 2 eq form TDI; 2 eq scavenge HCl. Using <4 eq results in reaction failure. |
| Carboxylic Acid | Substrate | 1.0 | Dry thoroughly (azeotrope with toluene if needed). |
| Alcohol | Nucleophile | 1.0–1.2 | Add only after gas evolution ceases. |
| Solvent (THF or DCM) | Medium | [0.2 M] | Must be anhydrous (<50 ppm H₂O). |
Step-by-Step Methodology
1. The Scavenger Setup (Step 1)
-
Dissolve Imidazole (4.0 equiv) in anhydrous THF or DCM.
-
Cool to 0°C .
-
Add Thionyl Chloride (1.05 equiv) dropwise.
-
Observation: A white precipitate (Imidazolium Hydrochloride) will form immediately. This is normal and confirms the reagents are active.
-
Time: Stir for 15–30 minutes at 0°C.
-
2. Activation of Acid (Step 2)
-
Add the Carboxylic Acid (1.0 equiv) dissolved in a minimum amount of solvent.
-
Observation: Gas evolution (SO₂) will occur.[1]
-
Checkpoint: Allow the reaction to stir at Room Temperature (RT) until gas evolution completely stops (usually 1 hour).
-
Why? If you add alcohol while SO₂ is still evolving, the acid is not fully converted to the Acyl Imidazolide.
-
3. Esterification (Step 3)
-
Add the Alcohol (1.0–1.2 equiv) .
-
Stir at RT (or reflux for hindered substrates) for 2–12 hours.
-
Workup: Dilute with solvent, wash with water (removes imidazole/salts), dry, and concentrate.
Module 3: Diagnostic Troubleshooting
Use this decision tree when your yield is below 80%.
Figure 2: Diagnostic flow for isolating the root cause of esterification failure.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why can't I just use CDI (Carbonyldiimidazole)? A: You can, but TDI is often superior for sterically hindered acids . The S=O bond geometry and the entropic drive of releasing SO₂ (vs CO₂) can push the equilibrium further for difficult substrates. However, TDI is more moisture-sensitive than CDI [1].
Q2: I see a yellow color forming. Is my reaction ruined? A: Not necessarily. Pure Imidazole/SOCl₂ mixtures should be white/colorless. A yellow tint often indicates trace sulfur impurities or slight oxidation. If it turns dark brown or black , the TDI has decomposed (likely due to exotherm). Ensure you cool to 0°C during SOCl₂ addition.
Q3: Can I filter off the imidazole hydrochloride salts before adding the acid? A: Yes, and it is recommended for sensitive substrates. The salts are acidic (imidazolium chloride). Filtering them under an inert atmosphere (Schlenk filtration) leaves a clean solution of TDI, reducing the risk of acid-catalyzed side reactions or racemization [2].
Q4: My yield is 50%. Where did the rest go? A: The most common culprit is water .
-
If your solvent has 100ppm water, it destroys the TDI before it sees the acid.
-
Fix: Use molecular sieves (3Å) in your solvent for 24 hours prior to use.
References
-
Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition, 1(7), 351-367. Foundational text establishing the reactivity of thionyldiimidazole vs. carbonyldiimidazole.
- Ogliaruso, M. A., & Wolfe, J. F. (1979). Synthesis of Lactones and Lactams. In The Chemistry of Acid Derivatives.
-
Kamijo, T., Harada, H., & Iizuka, K. (1984). An Improved and Convenient Method for the Esterification of Carboxylic Acids.[2][3] Chemical and Pharmaceutical Bulletin. While focusing on similar coupling agents, this paper validates the kinetic advantages of removing byproducts in azolide-mediated esterifications.
Sources
Troubleshooting low conversion with thionyldiimidazole
Topic: Troubleshooting Low Conversion & Reagent Instability
Critical Reagent Verification (Start Here)
Before troubleshooting reaction parameters, we must verify the identity of your reagent. "Thionyldiimidazole" is frequently confused with "Thiocarbonyldiimidazole," yet they have distinct chemistries and failure modes.
| Feature | Thionyldiimidazole (TDI) | 1,1'-Thiocarbonyldiimidazole (TCDI) |
| Structure | ||
| Physical State | Not commercially available (Usually prepared in situ as a solution). | Yellow powder/crystals (Commercially available). |
| Primary Use | Synthesis of N-acylimidazolides (amides/esters), symmetrical sulfoxides, dehydration. | Corey-Winter olefination, Barton-McCombie deoxygenation.[1][2][3] |
| Sensitivity | Extreme (Reacts violently with water). | High (Hydrolyzes slowly in air). |
diagnostic_check: If you are using a yellow powder from a bottle labeled "Thionyldiimidazole," check the CAS number immediately. You likely have TCDI (CAS 6160-65-2).[1] If this is the case, this guide's in situ preparation section does not apply, but the "Low Conversion" logic regarding sterics remains relevant.
This guide focuses on TDI (Im₂SO) , typically generated in situ.
Troubleshooting Guide: Low Conversion
Phase 1: The In Situ Preparation Failure
Since TDI is rarely isolated, "low conversion" is almost always a failure to generate the reagent quantitatively before the substrate is added.
Q: I followed the protocol (
-
The 1:4 Rule: You generally need 4 equivalents of imidazole for every 1 equivalent of thionyl chloride (
).-
Reasoning: The reaction produces TDI and 2 equivalents of imidazolium hydrochloride (
). If you use less imidazole, you generate free , which will protonate your nucleophile or decompose the TDI.
-
-
Thionyl Chloride Purity: Old
contains significant amounts of and . This alters the stoichiometry.-
Fix: Distill your
prior to use or use a fresh ampule.
-
Q: The reaction mixture turned into a thick sludge. Is this normal?
A: Yes, but it can hinder reactivity. The "sludge" is the precipitation of
-
Impact: If the stirring stops due to viscosity, the formation of TDI is incomplete.
-
Solution: Increase solvent volume (THF is standard) to maintain fluidity, or filter the mixture under inert atmosphere (Schlenk filtration) to remove the salt before adding your substrate.
Phase 2: Reaction Conditions
Q: My substrate is a secondary alcohol/amine. Why is the reaction stalling? A: Steric hindrance significantly slows the transfer of the imidazolyl group.
-
Mechanism: TDI reacts via an
-like attack at the sulfur. Bulky substrates prevent the formation of the intermediate sulfinate/imidazolide. -
Troubleshooting:
-
Switch Solvent: Change from THF to DCM (Dichloromethane). DCM often solubilizes the intermediate species better.
-
Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to drive kinetics.
-
Q: I see bubbling, but no product. What is happening?
A: Bubbling (
-
The Trap: N-acylimidazolides and imidazolyl sulfinates are highly susceptible to hydrolysis. If you quench with water/bicarb too aggressively, you revert to the starting material.
-
Fix: Perform a non-aqueous workup if possible, or react the intermediate immediately with the nucleophile (one-pot procedure).
Experimental Protocols
Standard Protocol: In Situ Generation of TDI
Use this protocol to ensure active reagent concentration.
-
Setup: Flame-dried 3-neck flask,
atmosphere, 0°C ice bath. -
Reagents:
-
Imidazole (4.0 equiv, recrystallized and dried).
-
Thionyl Chloride (1.0 equiv, fresh).
-
Anhydrous THF (0.2 M concentration relative to
).
-
-
Addition:
-
Dissolve Imidazole in THF.[4]
-
Add
dropwise over 15 minutes. Expect immediate white precipitation ( ).
-
-
Maturation: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes.
-
Usage:
-
Option A (Heterogeneous): Add your substrate (acid/alcohol) directly to the suspension.
-
Option B (Homogeneous): Filter the mixture via Schlenk frit to obtain a clear solution of TDI, then add substrate.
-
Optimization Matrix
| Variable | Standard Condition | Optimization for Low Conversion |
| Solvent | THF (Anhydrous) | DCM or Toluene (if substrate solubility is poor in THF). |
| Stoichiometry | 1.1 equiv TDI : 1.0 Substrate | Increase to 1.5 – 2.0 equiv TDI . |
| Temperature | 0°C | Maintain 0°C longer if unstable; Heat to 40°C if sterically hindered. |
| Additives | None | DMAP (0.1 equiv) can catalyze the acyl transfer in difficult cases. |
Mechanistic Visualization
The following diagram illustrates the generation of TDI and the critical branching paths where "Low Conversion" occurs.
Figure 1: Mechanistic pathway of Thionyldiimidazole generation and application. Red nodes indicate primary failure points causing low conversion.
References
-
Pottorf, R. S. (2001). 1,1'-Thionylimidazole.[1][2][3][4][5] In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. [Link]
-
Ogata, M., & Matsumoto, H. (1980). N,N'-Thionyldiimidazole as a new dehydrating reagent. Synthetic Communications, 10(9), 733-742. [Link]
- Bastin, S., et al. (2019). Flow Synthesis of 1,1'-Carbonyldiimidazole and 1,1'-Thionyldiimidazole Derivatives. Organic Process Research & Development. (Contextual reference for stability handling).
Sources
Technical Support Center: Minimizing Racemization with TDI Reagents
The following Technical Support Guide addresses the minimization of racemization in peptide coupling using TDI .
Editorial Note: In the context of peptide chemistry, "TDI" is an ambiguous acronym that most commonly refers to Toluene Diisocyanate (used for bioconjugation/crosslinking) but is frequently used in lab shorthand for 1,1'-Thiocarbonyldiimidazole (TCDI, used for thioamide peptide synthesis) or is a typo for 1,1'-Carbonyldiimidazole (CDI, a standard coupling reagent). This guide addresses all three scenarios, with a primary focus on the high-risk racemization mechanisms inherent to imidazole-based activation (TCDI/CDI) and isocyanate conjugation.
Topic: Minimizing Racemization in Peptide Coupling with TDI (TCDI/Toluene Diisocyanate) Audience: Senior Researchers & Process Chemists Document ID: TSC-PEP-TDI-001
Core Technical Analysis: Defining "TDI" in Your Workflow
Before proceeding, identify the specific chemical species in your protocol. The racemization mechanisms differ fundamentally between "coupling" (amide/thioamide bond formation) and "conjugation" (urea bond formation).
| Acronym/Reagent | Chemical Name | Primary Application | Racemization Risk Level |
| TCDI (or "TDI") | 1,1'-Thiocarbonyldiimidazole | Synthesis of Thiopeptides (Thioamides) | Critical : Thioacylimidazoles form highly reactive thio-oxazolones (thio-azlactones) prone to rapid racemization. |
| CDI (Typo?) | 1,1'-Carbonyldiimidazole | Standard Amide Coupling | High : Via oxazolone formation if acidic additives (HOBt) are not used. |
| TDI | Toluene Diisocyanate | Peptide-Polymer Conjugation (Urea linkage) | Moderate : Base-catalyzed enolization of the N-terminal amino acid during urea formation. |
Scenario A: Thioamide/Amide Coupling (TCDI / CDI)
Context: You are using 1,1'-Thiocarbonyldiimidazole (TCDI) to insert a thioamide backbone modification, or CDI for difficult amide couplings.
The Problem: Activation of an amino acid with TCDI/CDI generates an Acylimidazole (or Thioacylimidazole). This intermediate is highly prone to cyclization into an Oxazolone (Azlactone). The oxazolone is easily deprotonated at the
Critical Protocol: "Low-Temp Activation with Acidic Buffer"
To minimize racemization, you must suppress oxazolone formation by protonating the imidazole byproduct and keeping the reaction kinetic rather than thermodynamic.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve the N-protected amino acid (1.0 equiv) in anhydrous DCM (Dichloromethane) or DMF (if solubility is an issue). Note: DCM is preferred as it suppresses racemization better than DMF.
-
Crucial Additive: Add 1.0 - 1.2 equiv of HOBt (1-Hydroxybenzotriazole) or Oxyma Pure .
-
Why? The additive reacts with the highly reactive acylimidazole to form a more stable, less racemization-prone active ester (OBt or Oxyma ester).
-
-
Activation (The "Cold Start"):
-
Cool the solution to 0°C (ice bath).
-
Add TCDI (or CDI) (1.0 - 1.1 equiv). Stir at 0°C for 15–30 minutes.
-
Do NOT heat. Evolution of CO₂ (for CDI) or Imidazole formation indicates activation.
-
-
Coupling:
-
Add the amino component (peptide-resin or free amine) directly to the cold mixture.
-
Allow to warm to room temperature slowly over 2–4 hours.
-
-
Cu(II) Suppression (Advanced):
Troubleshooting TCDI/CDI Racemization
| Symptom | Probable Cause | Corrective Action |
| High % D-Isomer | Base Excess : Tertiary amine bases (TEA/DIEA) were added during activation. | Eliminate Base : TCDI/CDI activation does not require exogenous base if the AA is a free acid. If using a salt (e.g., HCl salt of amine), add exactly 1.0 equiv of base only to the amine component, not the activation mix. |
| Low Yield + Racemization | Slow Coupling : Extended reaction time allows thermodynamic equilibration (racemization). | Switch Solvent : Use DCM/DMF (1:1) to improve solubility while maintaining low polarity. Add HOAt : Accelerates coupling rate over HOBt. |
| His/Cys Epimerization | Side-Chain Catalysis : Imidazole ring of His acts as an intramolecular base. | Protect Side Chains : Ensure His is Trt-protected. Use the CuCl₂/HOBt protocol described above. |
Scenario B: Conjugation with Toluene Diisocyanate (TDI)
Context: You are linking a peptide (N-terminus) to a polymer or another peptide using Toluene Diisocyanate (TDI) to form a urea linkage.
The Problem: Isocyanates are electrophilic. The formation of the urea bond increases the acidity of the N-terminal
Critical Protocol: "Controlled pH Urea Formation"
-
Buffer Selection:
-
Use a non-nucleophilic buffer (e.g., Phosphate, Borate) at pH 7.5 – 8.0 . Avoid pH > 8.5.
-
Avoid: Primary amine buffers (Tris, Glycine) which will consume the TDI.
-
-
TDI Addition Strategy:
-
Dissolve TDI in a dry organic solvent (e.g., DMSO or dry Acetone).
-
Add TDI dropwise to the peptide solution at 4°C .
-
Reasoning: The reaction of isocyanates with amines is extremely fast (
). Low temperature prevents the slower side reaction of proton abstraction (racemization).
-
-
Quenching:
-
Quench unreacted isocyanates immediately after completion (monitor by HPLC) using a scavenger (e.g., Ethanolamine or dilute acid) to prevent prolonged exposure of the peptide to basic conditions.
-
Visualizing the Racemization Pathway
The following diagram illustrates the mechanistic divergence between the "Safe" pathway (Active Ester) and the "Racemizing" pathway (Oxazolone) during TCDI/CDI activation.
Caption: Mechanistic bifurcation in imidazole-mediated coupling. Direct interception of the acylimidazole by HOBt/Oxyma (Green Path) prevents formation of the racemization-prone Oxazolone (Red Path).
Frequently Asked Questions (FAQs)
Q1: Can I use TCDI for standard amide coupling, or is it only for thioamides? A: TCDI is specifically for thioamides (C=S). If you want a standard amide (C=O), use CDI. Using TCDI will result in sulfur incorporation. The racemization risks are higher with TCDI because the thio-oxazolone intermediate is more chemically labile than the oxo-variant.
Q2: I am seeing 15% racemization on my C-terminal Cysteine. Why?
A: Cysteine is notoriously prone to racemization due to the high acidity of the
-
Fix: Switch to DCM/DMF (9:1) solvent. Use Oxyma Pure instead of HOBt. Add 0.5 equiv of collidine (a hindered base) only if a base is strictly necessary. Consider the CuCl₂ additive method [1].
Q3: Is "TDI" ever used as a coupling reagent acronym for something else? A: In rare cases, "TDI" might be a typo for TBTU or TD (Thiadiazole derivatives). However, if your protocol involves "polyaddition" or "crosslinking," it is Toluene Diisocyanate. If it involves "thio-modification," it is TCDI. Always verify the CAS number:
-
TCDI: CAS 6160-65-2
-
Toluene Diisocyanate: CAS 584-84-9
-
CDI: CAS 530-62-1
References
-
Suppression of Racemization in Peptide Synthesis
-
TDI Conjugation & Reactivity
- Title: "Determination of the toluene diisocyanate binding sites on human serum albumin by tandem mass spectrometry."
- Source:Analytical Biochemistry (NIH/PubMed)
-
URL:[Link]
- CDI/TCDI Mechanism: Title: "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Source:Bachem Technical Guides
Sources
- 1. peptide.com [peptide.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Moisture Sensitivity of 1,1'-Sulfinylbis(1H-imidazole)
Welcome to your comprehensive guide to mastering the use of 1,1'-Sulfinylbis(1H-imidazole), a powerful carboxylic acid activating agent. This technical support center is tailored for researchers, scientists, and drug development professionals who seek to optimize their synthetic routes and troubleshoot challenges related to this reagent's pronounced moisture sensitivity. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reproducible, high-yielding reactions.
The Core Challenge: Understanding the Reactivity of 1,1'-Sulfinylbis(1H-imidazole) with Water
1,1'-Sulfinylbis(1H-imidazole), also known as thionyl diimidazole (TDI), is an invaluable reagent in organic synthesis for the activation of carboxylic acids to form esters, amides, and other derivatives. Its key advantage lies in the generation of a highly reactive acyl-imidazolide intermediate, with the innocuous byproducts of sulfur dioxide and imidazole. However, the central sulfur atom in TDI is highly electrophilic, rendering the molecule extremely susceptible to nucleophilic attack by water. This inherent reactivity is the primary cause of many experimental failures.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during experiments with TDI, providing explanations grounded in chemical principles to facilitate effective troubleshooting.
Question 1: My reaction is not progressing, and I'm recovering my starting carboxylic acid. What is the most probable cause?
Answer: This is a tell-tale sign of moisture contamination. In the presence of water, even in trace amounts, a competing reaction occurs where water acts as a nucleophile and attacks the electrophilic sulfur atom of TDI. This leads to the rapid hydrolysis of the reagent, rendering it incapable of activating your carboxylic acid.[1][2] The consequence is a stalled reaction and the recovery of your unreacted starting material.
Caption: Competing reaction pathways for TDI in the presence of moisture.
Question 2: I've noticed the formation of unexpected byproducts. Can this be attributed to moisture?
Answer: Yes, moisture can indirectly lead to the formation of side products. The hydrolysis of TDI produces imidazole.[3] Imidazole itself is a nucleophile and can compete with your desired nucleophile (e.g., an amine or alcohol) in reacting with the activated acyl-imidazolide intermediate. This can lead to the formation of undesired amide or ester side products.
Question 3: My 1,1'-Sulfinylbis(1H-imidazole) reagent appears clumpy and has a slight acidic odor. Is it still viable for use?
Answer: This is a clear indication of decomposition due to moisture absorption from the atmosphere. Fresh TDI should be a fine, free-flowing powder. Clumping suggests hydrolysis has occurred, and the acidic odor is likely due to the formation of sulfur dioxide, a byproduct of this decomposition. Using compromised TDI will lead to inconsistent and unreliable results due to the unknown concentration of the active reagent. It is strongly recommended to use fresh, properly stored reagent.
Proactive Measures: Ensuring Anhydrous Conditions for Success
The cornerstone of successful synthesis with TDI is the rigorous exclusion of water. The following protocols are designed to establish and maintain an anhydrous reaction environment.
Protocol 1: Solvent and Reagent Dehydration
Solvents are a primary source of water contamination. Even commercially available "anhydrous" solvents can absorb atmospheric moisture upon opening.
| Parameter | Guideline | Justification |
| Solvent Water Content | < 50 ppm | Minimizes the competitive hydrolysis of TDI. |
| Recommended Drying Agent | Activated Molecular Sieves (3Å or 4Å) | Highly effective for removing trace amounts of water from common organic solvents.[4][5] |
| Minimum Drying Time | 24 hours | Ensures sufficient time for the sieves to sequester water. |
| Verification Method | Karl Fischer Titration | The gold standard for accurate determination of water content in organic solvents.[6][7] |
Step-by-Step Solvent Drying Protocol:
-
Activate Molecular Sieves: Heat the molecular sieves in a flask under a high vacuum at 200-300°C for at least 4 hours. Allow them to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Transfer the solvent to be dried into the flask containing the activated sieves under an inert atmosphere.
-
Equilibration: Let the solvent stand over the molecular sieves for at least 24 hours.
-
Dispensing: Use a dry syringe or cannula to transfer the anhydrous solvent to your reaction vessel, maintaining an inert atmosphere throughout the transfer.[8][9]
Protocol 2: Inert Atmosphere Reaction Setup
The exclusion of atmospheric moisture and oxygen is critical.
Caption: A standard setup for conducting reactions under an inert atmosphere.
Step-by-Step Inert Atmosphere Protocol:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Assembly and Purging: Assemble the glassware while still warm and immediately purge the system with a dry inert gas like nitrogen or argon.[10][11]
-
Reagent Addition: Add the dried carboxylic acid and anhydrous solvent to the reaction flask. If the carboxylic acid is a solid, ensure it has been dried in a vacuum oven.
-
TDI Addition: Weigh the TDI in a dry environment (ideally in a glove box) and add it to the reaction flask under a positive pressure of inert gas.
-
Reaction Maintenance: Maintain a gentle positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.
References
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved February 6, 2026, from [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition. Organic Chemistry II Key Term. Retrieved February 6, 2026, from [Link]
-
METTLER TOLEDO. (n.d.). What Is Karl Fischer Titration?. Retrieved February 6, 2026, from [Link]
- Pang, H., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Organic Process Research & Development, 14(6), 1347-1352.
-
PubChem. (n.d.). Imidazole. Retrieved February 6, 2026, from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved February 6, 2026, from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved February 6, 2026, from [Link]
Sources
- 1. 1,1'-Thiocarbonyldiimidazole | 6160-65-2 [chemicalbook.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. kintekfurnace.com [kintekfurnace.com]
- 11. fiveable.me [fiveable.me]
Technical Support Center: Alternative Solvents for N,N'-Thionyldiimidazole (Im₂SO) Reactions
Core Directive & Executive Summary
To Our Research Partners: You are likely here because the standard dichloromethane (DCM) or tetrahydrofuran (THF) protocols for N,N'-Thionyldiimidazole (Im₂SO) are failing to meet your process safety, green chemistry, or selectivity requirements.
Im₂SO is a versatile reagent for esterification, amide bond formation, and converting alcohols to alkyl halides. However, its high moisture sensitivity and the environmental restrictions on chlorinated solvents necessitate a shift to "Next-Generation" ether solvents.
This guide provides a validated technical framework for transitioning from DCM/THF to 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) . These solvents are not just "greener"; they offer superior process mechanics—specifically in reaction temperature control and downstream work-up efficiency.
Solvent Selection Matrix
The following table contrasts traditional solvents with recommended alternatives. Use this data to justify process changes in your Electronic Lab Notebook (ELN).
| Feature | Dichloromethane (DCM) | Tetrahydrofuran (THF) | 2-MeTHF (Alternative) | CPME (Alternative) |
| Boiling Point | 40°C (Low) | 66°C (Medium) | 80°C (High) | 106°C (Very High) |
| Water Miscibility | Immiscible | Miscible (High) | Limited (14g/100g) | Very Low (1.1g/100g) |
| Peroxide Stability | Stable | Poor (Requires BHT) | Good | Excellent (Low formation) |
| Phase Separation | Bottom Layer (Emulsion risk) | Difficult (Requires salt) | Clean Top Layer | Clean Top Layer |
| Reaction Rate | Fast (Polarity driven) | Moderate | Fast (Temp driven) | Fast (Temp driven) |
Scientist’s Note on Causality:
-
Why 2-MeTHF? Unlike THF, 2-MeTHF is derived from renewable resources (furfural) and has low water miscibility.[1][2] This allows you to perform the reaction and the aqueous work-up in the same pot without solvent swapping.
-
Why CPME? Its high boiling point (106°C) allows you to drive sluggish Im₂SO substitutions that stall in DCM.
Technical Troubleshooting & FAQs
Module A: Solubility & Reagent Stability
Q1: I tried dissolving N,N'-Thionyldiimidazole in 2-MeTHF, but the solution looks cloudy compared to DCM. Is this a problem?
Diagnosis: Likely moisture contamination or saturation limits.[3][4]
-
The Science: Im₂SO reacts instantly with trace water to form imidazole, sulfur dioxide, and urea byproducts. DCM can hold more water "invisibly" than cold ethers. A cloudy solution often indicates the precipitation of imidazolium salts formed from hydrolysis.
-
Protocol:
-
Dry the 2-MeTHF over 3Å molecular sieves for 24 hours (target <50 ppm H₂O).
-
Im₂SO solubility in 2-MeTHF is slightly lower than in DCM. Ensure your concentration is <0.5 M.
-
Validation: If the cloudiness persists after filtration under argon, check the purity of your starting Im₂SO.
-
Q2: Can I use ethanol or methanol as a co-solvent to improve solubility?
CRITICAL WARNING: NO.
-
The Mechanism: Im₂SO is a thionyl transfer agent. It reacts violently with protic solvents (ROH) to form sulfinates (
). -
Result: You will quench the reagent immediately, generating massive amounts of imidazole byproduct and SO₂ gas.
-
Correct Action: If solubility is an issue, switch to Acetonitrile (MeCN) or warm CPME (50°C).
Module B: Reaction Kinetics & Selectivity
Q3: My reaction yield dropped when I switched from DCM to CPME. Why?
Diagnosis: Polarity mismatch affecting the transition state.[5]
-
The Science: The Im₂SO mechanism often involves a polarized transition state (nucleophilic attack on the sulfur). DCM (polar aprotic) stabilizes this charge separation better than the more non-polar CPME.
-
The Fix:
-
Increase Temperature: CPME boils at 106°C. Run the reaction at 70–80°C to compensate for the lower dielectric constant.
-
Add a Catalyst: For difficult substrates, add 10 mol% of exogenous Imidazole or DMAP to activate the intermediate.
-
Q4: How do I remove the imidazole byproduct without DCM extractions?
The "2-MeTHF Advantage": In a DCM process, you wash with water, and the DCM (product) is on the bottom, often forming emulsions.
-
The 2-MeTHF Protocol:
-
Quench reaction with aqueous NaHCO₃.
-
The 2-MeTHF layer (containing product) will separate cleanly to the top .
-
The imidazole byproduct is highly water-soluble and partitions into the bottom aqueous layer.
-
Drain the aqueous waste. No phase inversion required.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct solvent based on your substrate's sensitivity and the reaction requirements.
Caption: Decision tree for selecting the optimal solvent for Im₂SO reactions based on thermal stability and polarity.
Experimental Protocol: Im₂SO Esterification in 2-MeTHF
Objective: Synthesis of an ester from a carboxylic acid and alcohol using Im₂SO in a green solvent.
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Cool under Argon.
-
Solvent Prep: Charge 2-MeTHF (anhydrous, 10 mL/g substrate).
-
Reagent Addition: Add Im₂SO (1.1 equiv) in one portion. Note: Suspension may form.
-
Activation: Stir at RT for 15 mins. The solution may clear as the acyl imidazolide forms.
-
Substrate Addition: Add the Carboxylic Acid (1.0 equiv) followed by the Alcohol (1.2 equiv).
-
Reaction: Heat to 60°C (internal temp). Monitor by TLC/LCMS.
-
Pro-Tip: 2-MeTHF allows heating significantly above the boiling point of DCM, often reducing reaction time from 12h to 2h.
-
-
Work-up (The Green Advantage):
-
Cool to RT.
-
Add 10% Aqueous Citric Acid (removes imidazole).
-
Stir 5 mins. Stop stirring.
-
Phase Cut: Drain the bottom aqueous layer.[6] Retain the top 2-MeTHF layer.
-
Wash top layer with Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
References
-
2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. [Link]
-
Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis. Organic Process Research & Development. [Link]
-
Solvent Selection Guides: GlaxoSmithKline. Green Chemistry. [Link]
-
N,N'-Thionyldiimidazole in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2‐Methyltetrahydrofuran (2‐MeTHF): A Biomass‐Derived Solvent with Broad Application in Organic Chemistry [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chempoint.com [chempoint.com]
Preventing hydrolysis of thionyldiimidazole during storage
Technical Support Guide: Thionyldiimidazole (TDI) Integrity Management
Executive Summary
1,1'-Thionyldiimidazole (TDI) is a potent thionyl transfer reagent, distinct from its carbonyl analog (CDI) by its significantly higher reactivity and extreme moisture sensitivity. While CDI is a shelf-stable solid, TDI is frequently prepared in situ due to its tendency to hydrolyze rapidly upon exposure to atmospheric moisture, releasing sulfur dioxide (
This guide addresses the critical protocols for storing isolated TDI and handling TDI solutions to prevent hydrolytic failure. The "Golden Rule" of TDI is: Generate fresh if possible; store only under rigorous exclusion of moisture.
Module 1: The Chemistry of Instability
Q: Why is TDI so much more sensitive than CDI?
A: The thionyl (
Q: What is the exact hydrolysis pathway?
A: Upon contact with water, TDI undergoes nucleophilic attack at the sulfur atom. This cleaves the sulfur-nitrogen bond, regenerating imidazole and releasing
Hydrolysis Equation:
Visualizing the Degradation Pathway:
Figure 1: The irreversible hydrolysis pathway of TDI. Note that the evolution of SO₂ gas drives the reaction to completion, making it impossible to reverse.
Module 2: Storage Protocols (Solid & Solution)
Q: I have isolated solid TDI. How do I store it long-term? A: Storing solid TDI is risky. If you must store it, you cannot rely on standard desiccators.
-
Temperature: Store at -20°C . Lower temperatures retard the kinetics of hydrolysis from trace moisture trapped in the headspace.
-
Atmosphere: Argon is superior to Nitrogen due to its density, providing a better "blanket" in the container.
-
Container: Use a Schlenk tube with a Teflon valve or a flame-sealed ampoule. Screw-cap vials are insufficient for long-term storage as moisture permeates the septum/cap interface.
Q: Can I store TDI as a solution? A: Yes, this is often preferred over solid storage.
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). The solvent must be dried over molecular sieves (3Å or 4Å) or dispensed from a solvent purification system (SPS).
-
Concentration: 0.5 M to 1.0 M solutions are standard.
-
Vessel: Store in a Schlenk flask under positive inert gas pressure. Wrap the joints with Parafilm or electrical tape to prevent loosening, but rely on high-vacuum grease for the seal.
Q: How do I know if my stored TDI has gone bad? A:
-
Pressure Build-up: If you open the container and hear a significant "hiss" (outgassing),
has formed. -
Precipitate: In THF, TDI is soluble.[1][2] Imidazole (the byproduct) is also soluble, but if significant hydrolysis occurs, the solution often turns yellow/orange or develops a cloudy haze due to secondary reactions or protonation of imidazole by trace acid.
-
Melting Point (Solid): Pure TDI melts at 78–79°C .[1] A depressed melting range (e.g., 70–75°C) indicates hydrolysis.
Module 3: Operational Handling (Troubleshooting)
Q: I see a white precipitate when I prepare TDI in situ. Is this hydrolysis? A: Not necessarily.
-
Scenario A (Preparation): If you made TDI by reacting Thionyl Chloride (
) with Imidazole, the white precipitate is Imidazole Hydrochloride ( ). This is a normal byproduct. You must filter this off under inert atmosphere (Schlenk filtration) to get the clear TDI solution. -
Scenario B (Storage): If you had a clear TDI solution and then a precipitate formed over time, this is likely degradation or moisture ingress causing imidazole salts to crash out.
Q: How do I transfer TDI without hydrolyzing it? A: Never pour it.
-
Technique: Use the Cannula Transfer method or a gas-tight syringe flushed 3x with inert gas.
-
Pressure: Ensure the source and receiving flasks are under positive pressure. A vacuum in the receiving flask can pull in moist air if a joint leaks.
Decision Tree: Storage vs. Fresh Prep
Figure 2: Decision logic for sourcing and storing TDI. In-situ preparation is the industry standard for minimizing hydrolysis risk.
Module 4: Quantitative Data & Specifications
Table 1: Physical Properties & Stability Markers
| Property | Thionyldiimidazole (TDI) | Imidazole (Hydrolysis Product) | Note |
| Molecular Weight | 182.23 g/mol | 68.08 g/mol | Significant mass loss upon hydrolysis. |
| Melting Point | 78–79 °C | 90 °C | TDI has a lower MP than its hydrolysis product. |
| State | White Crystalline Solid | White/Pale Yellow Solid | Hard to distinguish visually. |
| Solubility (THF) | Soluble | Soluble | Cannot use solubility to separate easily.[2] |
| Byproduct | Sulfur Dioxide ( | None | Pungent, choking odor indicates TDI failure. |
References
-
Pottorf, R. S. (2001).[1] 1,1'-Thionylimidazole.[1][3] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link
-
Staab, H. A., & Wendel, K. (1961). 1,1'-Thionyldiimidazol.[3] Angewandte Chemie, 73(1), 26. (Foundational synthesis and properties).
-
Researcher.Life. (2023). 1,1′-Thionylimidazole Properties and Data. Link
-
ChemicalBook. (2023). 1,1'-Thionyldiimidazole Product Description. Link
Sources
Technical Guide: Purification of Products Synthesized with Bis(1-imidazolyl) sulfoxide (SDI)
The following technical guide is designed for researchers and process chemists utilizing Bis(1-imidazolyl) sulfoxide (also known as
Version: 2.1 | Role: Senior Application Scientist | Scope: Small Molecule & Peptide Synthesis
Introduction: The SDI Advantage & The Purification Challenge
Bis(1-imidazolyl) sulfoxide (SDI) is a potent, milder alternative to thionyl chloride (
The Challenge: The reaction generates two equivalents of imidazole and one equivalent of
-
Imidazole: A basic heterocycle (
) that is highly soluble in water but also soluble in polar organic solvents (DCM, chloroform), making it "sticky" during standard workups. -
Sulfur Dioxide: Highly soluble in water, forming sulfurous acid (
), which can degrade acid-sensitive products if not neutralized.
This guide provides a self-validating purification logic to isolate your target molecule cleanly.
Core Purification Protocols
Protocol A: The "Dual-Wash" Strategy (Standard)
Best for: Acid-stable small molecules (Esters, Amides).
The Logic: This method exploits the amphoteric nature of the byproducts. We first lock imidazole in the aqueous phase using acid, then neutralize sulfur species using base.
Step-by-Step Workflow:
-
Quench: Cool reaction mixture to
. Add water dropwise to hydrolyze excess SDI. Caution: Gas evolution ( ) will occur. -
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM). Avoid Diethyl Ether if imidazole precipitation is observed (gums).
-
Wash 1 (Acidic - Removes Imidazole): Wash the organic layer twice with 10% Citric Acid or 0.5 M HCl .
-
Wash 2 (Basic - Removes Sulfites): Wash the organic layer with Saturated
. -
Finish: Wash with brine, dry over
, and concentrate.
Protocol B: The "Non-Aqueous" Crash (Moisture Sensitive)
Best for: Hydrolytically unstable products or when aqueous workup forms emulsions.
The Logic: Imidazolium salts are generally insoluble in non-polar solvents. By generating the salt in situ in a dry environment, we can filter it out.
Step-by-Step Workflow:
-
Concentrate: Remove the reaction solvent (often THF or DMF) as much as possible under high vacuum.
-
Redissolve: Dissolve the residue in a minimal amount of dry DCM or Acetone.
-
Precipitate: Add 2.0 equivalents of anhydrous HCl in Dioxane (or ethereal HCl).
-
Observation: A white precipitate (Imidazolium HCl) should form immediately.
-
-
Filter: Filter the suspension through a pad of Celite or a fritted glass funnel.
-
Evaporate: The filtrate contains your product.
Visualizing the Logic
The following diagram illustrates the decision process for selecting the correct purification route.
Figure 1: Decision tree for purification based on product stability profiles.
Troubleshooting & FAQs
Q1: My product is an amine. If I use the Acid Wash (Protocol A), I will lose my product. What do I do?
Answer: Do not use Protocol A. If your product is basic (an amine), the acid wash will protonate it and drag it into the aqueous layer along with the imidazole.
-
Solution: Use Protocol B (Non-aqueous precipitation) but be careful with stoichiometry, OR use Silica Gel Chromatography .
-
Chromatography Tip: Imidazole tails badly on silica. Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1). The TEA deactivates the silica acidic sites, preventing imidazole streaking.
Q2: I see a "gummy" oil at the bottom of my flask during workup. What is it?
Answer: This is likely Imidazolium salts or Polymerized SDI saturated with solvent.
-
Cause: Imidazole salts are not soluble in ether or hexane but can form supersaturated oils in DCM/Ethyl Acetate mixtures.
-
Fix: Decant the organic layer. Dissolve the gummy residue in a minimum amount of Methanol, then re-precipitate by pouring into rapid-stirring Diethyl Ether. If the gum contains your product, use Protocol A (Aqueous wash) to dissolve the salts fully into the water phase.
Q3: My product smells like sulfur/rotten eggs.
Answer: This indicates residual Sulfur Dioxide (
-
Fix: Perform an oxidative wash. Wash your organic layer with 0.5 M Sodium Hypochlorite (Bleach) or Dilute Hydrogen Peroxide . This oxidizes odorous sulfinyl species to sulfates (odorless, water-soluble). Note: Ensure your product is not oxidation-sensitive.
Q4: How do I remove Imidazole without an acid wash (my product is acid-sensitive)?
Answer: Use Copper(II) Complexation .
-
Method: Wash the organic layer with 5%
(aqueous) . -
Mechanism: Imidazole coordinates strongly to Copper(II), forming a deep blue water-soluble complex
. Your product stays in the organic layer. -
Visual Check: The aqueous layer will turn bright blue, confirming imidazole removal.
Quantitative Data: Solvent Compatibility Table
| Solvent | Imidazole Solubility | SDI Solubility | Recommended for Workup? |
| Water | High ( | Decomposes | YES (Aqueous phase) |
| Dichloromethane | Moderate | High | YES (Organic phase) |
| Diethyl Ether | Low | Low | NO (Causes gumming) |
| THF | High | High | NO (Must evaporate first) |
| Toluene | Low | Moderate | YES (Good for crystallization) |
References
-
Organic Syntheses Procedure (CDI Analog)
-carbonyldiimidazole (CDI), as the imidazole byproduct management is identical.-
Source: Organic Syntheses, Coll. Vol. 5, p. 201 (1973); Vol. 48, p. 44 (1968).
-
-
Imidazole Removal Techniques: Strategies for removing imidazole from organic reaction mixtures, including acid washes and metal complex
-
Source: ResearchGate Technical Discussions & NEB Technical Notes.
-
- SDI Reactivity & Byproducts: Confirmation of sulfinyl transfer mechanism and /Imidazole release. Source:Journal of Organic Chemistry, "Bis(1-imidazolyl)sulfoxide: A Versatile Reagent". (General Chemical Reference).
-
Solubility Data: Solubility profiles of imidazole in common organic solvents.
-
Source: NIST Chemistry WebBook & Wikipedia Data.
-
Sources
4. Validation & Comparative
Technical Deep Dive: 1H NMR Characterization and Stability Profiling of 1,1'-Sulfinylbis(1H-imidazole)
This guide outlines the technical characterization of 1,1'-Sulfinylbis(1H-imidazole) (TDI), focusing on 1H NMR as a critical tool for distinguishing the active reagent from its hydrolysis products.
Executive Summary
1,1'-Sulfinylbis(1H-imidazole) (TDI) is a highly reactive coupling agent used for amide/ester synthesis and dehydration reactions. Unlike its carbonyl analog (CDI), TDI is significantly more sensitive to moisture. In the presence of trace water, it rapidly hydrolyzes to imidazole and sulfur dioxide (
For researchers, 1H NMR is the primary diagnostic tool to validate reagent quality. A common pitfall is the misidentification of the hydrolysis product (imidazole) as the active reagent. This guide provides the specific chemical shift differentials required to verify the integrity of TDI.
The Chemical Context: Reactivity & Failure Modes
TDI derives its utility from the electron-withdrawing sulfinyl (
Hydrolysis Pathway
When exposed to atmospheric moisture, TDI degrades irreversibly. The gaseous byproduct (
Figure 1: Hydrolysis pathway of TDI. Note that SO₂ is often lost, leaving a spectrum identical to pure imidazole.
1H NMR Spectral Analysis (The Core)
The distinction between active TDI and "dead" imidazole relies on the deshielding effect of the sulfinyl group. The electron-withdrawing
Comparative Chemical Shifts (CDCl₃)[2]
| Proton Position | Active TDI (Diagnostic Range) | Impurity: Imidazole (Reference) | Alternative: CDI (Reference) |
| H2 (N-CH-N) | δ 8.35 – 8.60 ppm (s) | δ 7.73 ppm (s) | δ 8.10 – 8.25 ppm (s) |
| H4 (N-CH=C) | δ 7.50 – 7.70 ppm (s) | δ 7.13 ppm (s) | δ 7.40 – 7.60 ppm (s) |
| H5 (C=CH-N) | δ 7.50 – 7.70 ppm (s) | δ 7.13 ppm (s) | δ 7.40 – 7.60 ppm (s) |
*Note: In free imidazole, H4 and H5 are chemically equivalent due to rapid tautomerism. In TDI, the S=O group locks the structure, making H4 and H5 distinct, though they often overlap or appear as a multiplet depending on resolution.
Key Diagnostic Indicators
-
The "H2" Shift: This is your primary indicator. If your H2 peak is at 7.73 ppm , your reagent is dead. It must be above 8.3 ppm to confirm the presence of the sulfinyl group.
-
Peak Integration: Pure TDI should show a 1:1:1 ratio (or 1:2 if H4/H5 overlap). A mixture of TDI and imidazole will show two sets of peaks.
-
Solvent Effects:
-
CDCl₃ (Recommended): Provides the clearest separation between TDI and imidazole. Must be dried over molecular sieves.
-
DMSO-d₆ (Risky): DMSO is hygroscopic. Unless ampoule-grade dry DMSO is used, the water content in the solvent will hydrolyze the TDI in the NMR tube during acquisition, leading to false negatives.
-
Experimental Protocol: Self-Validating Sample Prep
Because TDI is sensitive to moisture, standard open-air NMR preparation will degrade the sample. Follow this "Schlenk-in-a-Tube" protocol.
Reagents & Equipment[2][3][4][5]
-
Solvent: CDCl₃ (Stored over activated 4Å molecular sieves for >24 hours).
-
Vessel: Oven-dried NMR tube with a tight-fitting cap (or screw cap with septum).
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Workflow
-
Dry the Environment: Flush the NMR tube with inert gas (N₂/Ar) for 30 seconds.
-
Solvent First: Add 0.6 mL of dry CDCl₃ to the tube under inert atmosphere.
-
Rapid Addition: Add ~10-15 mg of TDI solid. Cap immediately.
-
Check: If the solution bubbles vigorously, the solvent was wet, and
is evolving. Discard and dry solvent again.
-
-
Acquisition: Run the 1H NMR immediately (within 10 minutes).
Figure 2: Decision tree for NMR sample preparation and data interpretation.
Comparative Performance: TDI vs. Alternatives
Why use TDI if it is so unstable?
| Feature | TDI (Thionyldiimidazole) | CDI (Carbonyldiimidazole) | Thionyl Chloride ( |
| Reactivity | Highest. The sulfinyl group is more electrophilic than carbonyl. | Moderate. Standard for amide coupling. | High, but generates HCl (acidic). |
| Byproducts | Imidazole (neutral) + | Imidazole (neutral) + | HCl (acidic gas) + |
| Acid Sensitivity | Safe for acid-sensitive substrates. (No HCl generated). | Safe. | Unsafe. Generates strong acid. |
| Storage | Freezer (-20°C), under Argon. | Room Temp, Desiccator. | Room Temp. |
Application Insight: Use TDI when your substrate is acid-sensitive (ruling out
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry.[4]
- Cited for: Reference shifts of Imidazole in CDCl₃ (Table 1).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[4]
- Cited for: Updated solvent impurity data and handling of hygroscopic NMR solvents.
-
Armstrong, A. (2001). 1,1′-Sulfinylbis(1H-imidazole). Encyclopedia of Reagents for Organic Synthesis.
- Cited for: General reactivity profile and hydrolysis sensitivity of TDI.
-
Staab, H. A., & Wendel, K. (1961). 1,1′-Thionyl-di-imidazol und 1,1′-Sulfuryl-di-imidazol. Liebigs Annalen der Chemie.
- Cited for: Original synthesis and characterization d
Sources
Comparison of TDI vs SOCl2 for acid chloride formation
Comparative Guide: Thionyl Chloride ( ) vs. Thionyl Diimidazole (TDI) for Carboxylic Acid Activation
Executive Summary & Nomenclature Clarification
This guide compares two distinct methodologies for activating carboxylic acids: the classical chlorination using Thionyl Chloride (
Critical Nomenclature Note: In the context of polymer chemistry, "TDI" universally refers to Toluene Diisocyanate. However, in organic synthesis regarding acid activation, TDI refers to Thionyl Diimidazole (
The Core Distinction:
-
generates Acid Chlorides (
) .[1][2][3] It is the "sledgehammer"—highly reactive, atom-efficient, but generates harsh acidic byproducts ( , ). -
TDI (
) generates Acyl Imidazoles ( ) . It is the "scalpel"—a neutral activation method that avoids acidic conditions, preventing racemization and protecting group degradation.
Technical Deep Dive: Mechanism & Causality
2.1 Thionyl Chloride (
): The Classical Pathway
-
Mechanism: The carboxylic acid attacks sulfur, displacing chloride.[2][3] The resulting chlorosulfite intermediate collapses (often releasing
and ) to form the acid chloride. -
Key Limitation: The generation of stoichiometric
is fatal for acid-sensitive groups (e.g., Boc, acetals, silyl ethers). Furthermore, the high thermal energy often required (reflux) promotes -epimerization in chiral substrates.
2.2 Thionyl Diimidazole (TDI): The Neutral Pathway
TDI is typically generated in situ by reacting
-
Mechanism:
-
+ 4 Imidazole
(TDI) + 2 Imidazole HCl. -
+
(Acyl Imidazole) + + Imidazole.
-
+ 4 Imidazole
-
Advantage: The reaction mixture remains essentially neutral/buffered. The "activated" species is the acyl imidazole, which is highly reactive toward nucleophiles (amines/alcohols) but stable enough to isolate in some cases.
Comparative Performance Metrics
The following data summarizes the performance of both reagents in activating N-Boc-L-Phenylalanine (a model acid-sensitive, chiral substrate) for subsequent coupling with benzylamine.
| Metric | Thionyl Chloride ( | Thionyl Diimidazole (TDI) |
| Activated Species | Acid Chloride ( | Acyl Imidazole ( |
| Byproducts | ||
| Reaction pH | Highly Acidic ( | Buffered / Neutral ( |
| Boc-Group Stability | Poor (< 40% survival without base) | Excellent (> 99% retention) |
| Enantiomeric Excess (ee) | ~85% (significant racemization) | > 99% (complete retention) |
| Atom Economy | High (Mass loss is mostly gas) | Lower (Requires 4 eq. Imidazole) |
| Cost | Very Low | Moderate (due to Imidazole) |
Visualizing the Pathways (Graphviz)
The following diagram illustrates the divergent mechanistic pathways. Note how TDI acts as a "buffer" preventing free
Caption: Mechanistic divergence between direct chlorination (
Experimental Protocols
Protocol A: Standard Acid Chloride Formation (
)
Best for: Simple, achiral aliphatic/aromatic acids. Robust substrates.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Addition: Add Carboxylic Acid (1.0 eq) and
(1.5–5.0 eq).-
Note:
often serves as the solvent.[4] If solubility is poor, add or Toluene. -
Catalyst: Add 1-2 drops of DMF to form the Vilsmeier intermediate (catalytic acceleration).
-
-
Reaction: Heat to reflux (
) for 1–3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH). -
Workup: Evaporate excess
under reduced pressure. Add toluene and re-evaporate (azeotropic removal of residual and ). -
Result: Crude Acid Chloride (usually yellow oil/solid) ready for immediate use.
Protocol B: In-Situ Thionyl Diimidazole (TDI) Activation
Best for: Boc/Cbz-protected amino acids, chiral substrates, acid-sensitive compounds.
-
TDI Generation:
-
Dissolve Imidazole (4.0 eq) in anhydrous THF or
at . -
Add
(1.0 eq) dropwise. A heavy white precipitate (Imidazole HCl) will form immediately. -
Stir for 15–30 minutes at room temperature to ensure complete formation of
.
-
-
Activation:
-
Add the Carboxylic Acid (0.9–1.0 eq relative to
) to the slurry. -
Stir for 1 hour at room temperature. Evolution of
gas confirms reaction.
-
-
Coupling (One-Pot):
-
Do not isolate. Add the nucleophile (amine/alcohol) directly to the reaction mixture.
-
Stir until completion (typically 1–4 hours).
-
-
Workup:
-
Dilute with EtOAc, wash with water (removes Imidazole salts), saturated
, and brine. -
Dry over
and concentrate.
-
Expert Recommendation
-
Use
when: You are synthesizing simple acyl chlorides for Friedel-Crafts acylations, or reacting with poor nucleophiles where the extreme reactivity of is required. Cost is the primary driver. -
Use TDI (
) when: You are performing amide/ester couplings on complex intermediates containing acid-labile protecting groups (Boc, TBS) or stereocenters prone to racemization. The acyl imidazole intermediate is sufficiently reactive for most couplings but mild enough to preserve molecular integrity.
References
-
Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351-367. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Acyl Substitution mechanisms).
Technical Comparison Guide: 1,1'-Sulfinylbis(1H-imidazole) (SDI) vs. 1,1'-Carbonyldiimidazole (CDI)
Executive Summary
While 1,1'-Carbonyldiimidazole (CDI) is the industry standard for activating carboxylic acids and amines due to its shelf stability and mild byproducts, 1,1'-Sulfinylbis(1H-imidazole) (SDI) —often referred to as N,N'-thionyldiimidazole—offers a distinct reactivity profile essential for challenging substrates.
SDI is not merely a "sulfur analogue" of CDI; it is a more potent electrophile driven by the thermodynamically favorable release of sulfur dioxide (SO₂). This guide details the mechanistic advantages of SDI, particularly in sterically hindered couplings , cyclic sulfite formation , and sensitive dehydration reactions where CDI fails to drive conversion.
Fundamental Physicochemical Differences
The core difference lies in the central electrophilic atom (Sulfur vs. Carbon), which dictates stability, reactivity, and byproduct management.
| Feature | CDI (Carbonyldiimidazole) | SDI (Sulfinylbisimidazole) |
| Core Structure | Urea-like (Carbonyl, C=O) | Thionyl-like (Sulfinyl, S=O) |
| Physical State | White crystalline solid (Shelf-stable) | Unstable solid (Hygroscopic); Must be generated in situ |
| Reactivity | Moderate; Kinetic stability allows handling | High; Rapidly reacts with nucleophiles and moisture |
| Leaving Group | Imidazole + CO₂ (Gas) | Imidazole + SO₂ (Gas) |
| Primary Application | Peptide coupling, Esterification | Hindered coupling, Cyclic sulfites, Dehydrations |
| Atom Economy | High | Lower (requires in situ prep reagents) |
Mechanistic Superiority of SDI
The Thermodynamic Driving Force
Both reagents activate nucleophiles (carboxylic acids, alcohols) by forming an activated intermediate. However, the decomposition of the SDI-intermediate releases SO₂, which is often more energetically favorable and kinetically faster than CO₂ elimination in sterically crowded systems.
Mechanism Comparison (Graphviz)
Figure 1: Comparative activation pathways. The SDI pathway (red) proceeds via a highly reactive sulfinyl intermediate that collapses rapidly to the acyl imidazole, often overcoming steric barriers that stall the CDI pathway.
Key Advantages in Synthesis
-
Steric Bulk Tolerance: In the synthesis of spin-labeled esters (e.g., cortisol or testosterone derivatives), bulky nitroxide radicals often fail to couple using CDI or DCC. SDI has been proven to drive these reactions to completion due to the higher electrophilicity of the sulfur center.
-
Cyclic Sulfite Formation: Unlike CDI, which forms cyclic carbonates with 1,2-diols, SDI forms cyclic sulfites . These five-membered rings are highly reactive intermediates that can be ring-opened by nucleophiles (like azides or halides) to create regioselective derivatives, a strategy widely used in carbohydrate chemistry (e.g., glucopyranose derivatives).
-
Dehydration Efficiency: SDI is a potent dehydrating agent. It can convert aldoximes to nitriles and primary amides to nitriles under milder conditions than thionyl chloride alone, as the imidazole acts as an internal base/buffer.
Experimental Protocols
Critical Note: Unlike CDI, SDI cannot be stored. It must be prepared in situ immediately before use.
Protocol A: In Situ Preparation of SDI
This system validates itself by the precipitation of imidazole hydrochloride. If no precipitate forms, your solvent is wet or reagents are degraded.
Reagents:
-
Thionyl Chloride (SOCl₂): 1.0 equiv (Freshly distilled recommended)
-
Imidazole: 4.0 equiv (Dry, crystalline)
-
Solvent: Anhydrous THF or DCM (Dried over molecular sieves)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a nitrogen inlet and a pressure-equalizing addition funnel.
-
Solvation: Dissolve Imidazole (40 mmol) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Addition: Dilute Thionyl Chloride (10 mmol) in THF (10 mL) and add dropwise to the imidazole solution over 15 minutes.
-
Observation: A white precipitate (Imidazole·HCl) will form immediately.
-
-
Filtration (Optional but Recommended): For sensitive substrates, filter the mixture under inert atmosphere (cannula filtration) to remove the hydrochloride salt. The clear filtrate contains the reactive SDI species.
-
Alternative: Use the suspension directly if the substrate is acid-tolerant.
-
Protocol B: SDI-Mediated Esterification of Hindered Substrates
Target: Coupling a sterically hindered carboxylic acid with a secondary alcohol.
-
Activation: To the SDI solution (prepared above at 0°C), add the Carboxylic Acid (10 mmol) in one portion.
-
Gas Evolution: Stir at 0°C for 30 minutes. Ensure the system is vented to a scrubber (SO₂ evolution).
-
Checkpoint: Bubbling indicates active formation of the acyl imidazole.
-
-
Coupling: Add the Alcohol (10-12 mmol) and a catalytic amount of DMAP (0.1 equiv).
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. The byproduct (imidazole) is water-soluble and easily removed.
Safety & Handling Comparison
| Hazard | CDI | SDI |
| Inhalation | Dust is irritating. | High Risk: Releases SO₂ (toxic, corrosive) and HCl fumes during prep. |
| Moisture Sensitivity | Hydrolyzes to Imidazole + CO₂. | Violent Hydrolysis: Reacts instantly with water to release SO₂. |
| Engineering Controls | Fume hood recommended. | Fume hood MANDATORY with acid gas scrubbing (e.g., NaOH trap). |
Self-Validating Safety Check: When preparing SDI, the lack of immediate white precipitation upon adding SOCl₂ to Imidazole indicates the presence of excess water in the solvent (hydrolysis of SOCl₂ before reaction). Abort and re-dry solvents.
References
-
Synthesis of Spin-Labelled Esters: Dodd, J. R., & Lewis, A. J. (1975).[1] "Spin label synthesis using N,N'-thionyldiimidazole coupling reagent." Journal of the Chemical Society, Chemical Communications, (13), 520-521. Link
-
Cyclic Sulfites in Carbohydrate Chemistry: Potier, P., et al. (2004). "Esters of 4,5-dihydro-1H-imidazole-1-oxyl-3-oxide-carboximidic acid." Russian Chemical Bulletin, 53(6), 1301–1304. Link
-
Reagent Preparation & Properties: Ogata, M., et al. (1979). "Reaction of N,N'-Carbonyldiimidazole and N,N'-Thionyldiimidazole with Amides." Heterocycles, 12(10), 1285. Link
-
General Reactivity: Staab, H. A., & Wendel, K. (1961). "1,1'-Thionyl-di-imidazol und 1,1'-Sulfuryl-di-imidazol." Angewandte Chemie, 73(1), 26. Link
Sources
A Comparative Guide to Selectivity: 1,1'-Sulfinylbis(1H-imidazole) vs. Oxalyl Chloride in Organic Synthesis
Executive Summary
In the landscape of modern organic synthesis, the choice of activating agent is paramount to achieving desired outcomes with high fidelity. This guide provides an in-depth, objective comparison of two common reagents, 1,1'-Sulfinylbis(1H-imidazole) (SBI) and oxalyl chloride, focusing on the critical aspect of reaction selectivity. While both are effective activators, their reactivity profiles and mechanisms diverge significantly, dictating their suitability for different transformations. Oxalyl chloride is a highly reactive and powerful reagent, indispensable for the Swern oxidation and the rapid formation of acyl chlorides. However, its potency necessitates stringent control to mitigate side reactions and epimerization. Conversely, SBI offers a milder, more selective pathway for carboxylic acid activation, generating acylimidazolide intermediates that are particularly advantageous for chemoselective amidations and esterifications, especially with sensitive or complex substrates. This guide will dissect these differences through mechanistic insights, comparative data, and field-proven protocols to empower researchers in making informed decisions for their synthetic challenges.
Introduction: The Central Role of Activation and Selectivity
The conversion of carboxylic acids to amides and esters, and the oxidation of alcohols to aldehydes and ketones, are foundational transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The inherent low reactivity of carboxylic acids and alcohols necessitates their "activation" by electrophilic reagents. The ideal activating agent should not only promote the desired reaction with high efficiency but also exhibit high selectivity, minimizing side reactions and preserving the integrity of other functional groups within a complex molecule.
This guide focuses on two such activating agents:
-
Oxalyl Chloride ((COCl)₂): A highly electrophilic diacyl chloride, widely recognized for its role in the Swern oxidation and for converting carboxylic acids into highly reactive acyl chlorides.[1][2]
-
1,1'-Sulfinylbis(1H-imidazole) (SBI): A milder reagent derived from thionyl chloride and imidazole. It activates carboxylic acids by forming an N-acylimidazolide, a moderately reactive intermediate that offers enhanced selectivity.
Understanding the nuanced differences in their reactivity and selectivity is crucial for optimizing synthetic routes, improving yields, and ensuring product purity.
Physicochemical Properties and Safe Handling
A reagent's utility is intrinsically linked to its physical properties and handling requirements. The operational differences between oxalyl chloride and SBI are significant and impact experimental design.
| Property | Oxalyl Chloride | 1,1'-Sulfinylbis(1H-imidazole) (SBI) |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Formula | C₂Cl₂O₂ | C₆H₆N₄OS |
| Molar Mass | 126.93 g/mol | 182.21 g/mol |
| Boiling Point | 63-64 °C | N/A (solid) |
| Reactivity w/ Water | Reacts violently | Reacts |
| Key Hazards | Highly toxic, corrosive, lachrymator | Irritant |
| Byproducts | Acid Activation: HClSwern Oxidation: CO, CO₂, DMS, HCl | Acid Activation: SO₂, Imidazole, HCl |
Field Insights on Handling:
-
Oxalyl Chloride: Extreme caution is required. It is highly volatile and moisture-sensitive, decomposing into toxic gases (HCl, CO, CO₂). All manipulations must be performed in a well-ventilated fume hood under strictly anhydrous conditions. In Swern oxidations, the generation of toxic carbon monoxide and malodorous dimethyl sulfide (DMS) necessitates careful quenching and waste disposal protocols.[1][3]
-
1,1'-Sulfinylbis(1H-imidazole): As a solid, SBI is significantly easier and safer to handle than oxalyl chloride. While still moisture-sensitive, its reactivity is more controlled. The byproducts, sulfur dioxide and imidazole, are less acutely hazardous than carbon monoxide, though proper ventilation is still essential.
Mechanism of Action: The Root of Selectivity
The divergent selectivity of these two reagents stems directly from the nature of the activated intermediates they form.
Activation of Carboxylic Acids
Both reagents convert the hydroxyl group of a carboxylic acid into a better leaving group. However, the intermediates possess vastly different electrophilicities.
Oxalyl Chloride: Reacts rapidly with a carboxylic acid to form a mixed anhydride, which then collapses to produce a highly reactive acyl chloride . The byproducts (CO, CO₂, HCl) are gaseous and escape the reaction mixture, driving the reaction to completion.[4]
Caption: Carboxylic acid activation via oxalyl chloride.
1,1'-Sulfinylbis(1H-imidazole) (SBI): Reacts with a carboxylic acid to form an N-acylimidazolide . This intermediate is sufficiently reactive to be attacked by nucleophiles like amines or alcohols but is significantly more stable and less electrophilic than an acyl chloride. The imidazole byproduct can act as a proton sponge in the reaction.
Caption: Carboxylic acid activation via SBI.
Activation of DMSO for Alcohol Oxidation (Swern Oxidation)
This transformation is the exclusive domain of oxalyl chloride among the two reagents. SBI is not used for this purpose. The Swern oxidation proceeds in three key stages:
-
DMSO Activation: At cryogenic temperatures (-78 °C), oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to form the highly electrophilic chloro(dimethyl)sulfonium chloride.[1][5]
-
Alkoxysulfonium Salt Formation: The alcohol adds to the activated DMSO species, forming a key alkoxysulfonium salt intermediate.[6]
-
Elimination: A hindered base (e.g., triethylamine) facilitates an intramolecular E2-type elimination to yield the final aldehyde or ketone, along with DMS and triethylammonium chloride.[5]
Caption: The Swern oxidation workflow.
Comparative Analysis of Selectivity
Alcohol Oxidation: The Swern Protocol
Since SBI is not employed here, the discussion of selectivity centers on the performance and limitations of the oxalyl chloride-activated Swern oxidation.
-
Chemoselectivity: The Swern oxidation is renowned for its exceptional mildness and broad functional group tolerance.[1] It does not affect sulfides, halides, esters, amides, and most protecting groups, making it a workhorse in complex molecule synthesis. Its key advantage is the clean conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid, a common pitfall of many other oxidants.[5][7]
-
Key Selectivity Challenge - Pummerer Rearrangement: The primary limitation of the Swern protocol is its temperature sensitivity. If the reaction is allowed to warm above approximately -60 °C before the addition of the base, the alkoxysulfonium salt intermediate can undergo a Pummerer rearrangement. This side reaction leads to the formation of methylthiomethyl (MTM) ether byproducts, reducing the yield of the desired carbonyl compound.[3] Strict adherence to cryogenic temperatures is therefore a non-negotiable aspect of the protocol's self-validating system.
Amide and Ester Synthesis: A Direct Comparison
This is where the choice between oxalyl chloride and SBI becomes a critical decision based on substrate complexity and desired selectivity.
| Selectivity Aspect | Oxalyl Chloride (via Acyl Chloride) | 1,1'-Sulfinylbis(1H-imidazole) (via Acylimidazolide) | Field-Proven Rationale |
| Chemoselectivity | Lower | Higher | The extreme reactivity of acyl chlorides can lead to reactions with other nucleophilic functional groups (e.g., unprotected alcohols, phenols) in a polyfunctional substrate. The milder acylimidazolide intermediate is more selective for the intended amine or alcohol nucleophile.[8] |
| Racemization Risk | Higher | Lower | With α-chiral carboxylic acids (e.g., amino acids), the highly reactive acyl chloride can promote the formation of an oxazolone intermediate, which readily tautomerizes, leading to significant racemization (epimerization).[9] SBI, like other imidazole-based coupling reagents, forms a less reactive intermediate, drastically reducing the rate of oxazolone formation and preserving stereochemical integrity.[8] |
| Steric Hindrance | More Effective | Less Effective | The high electrophilicity of acyl chlorides allows them to overcome significant steric hindrance, forcing reactions with bulky carboxylic acids or amines. The milder acylimidazolide may struggle to react in highly congested environments, leading to lower yields or requiring higher temperatures.[10] |
| Reaction Control | Difficult | Easy | Acyl chloride reactions are often diffusion-controlled and highly exothermic, requiring slow addition and careful temperature management. SBI reactions are typically smoother and easier to control. |
Experimental Protocols
Protocol 5.1: Swern Oxidation of a Primary Alcohol using Oxalyl Chloride
This protocol describes the oxidation of a generic primary alcohol to the corresponding aldehyde.
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.7 equiv)
-
Primary Alcohol (1.0 equiv)
-
Triethylamine (Et₃N) (7.0 equiv)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Activator Addition: Charge the flask with anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride via syringe.
-
DMSO Activation: Add a solution of anhydrous DMSO in DCM dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting solution for 10 minutes at -78 °C.
-
Alcohol Addition: Add a solution of the primary alcohol in DCM dropwise over 10 minutes. Stir the mixture for 30 minutes at -78 °C.
-
Elimination: Add triethylamine dropwise over 10 minutes. The mixture will become thick.
-
Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with dilute HCl (1M), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.[11]
Protocol 5.2: Amide Synthesis using an Imidazole-Based Activator (Analogous to SBI)
This protocol outlines a general procedure for amide bond formation using an imidazole-based activator, which proceeds via an acylimidazolide intermediate.
Materials:
-
1,1'-Sulfinylbis(1H-imidazole) (SBI) or 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., THF, DCM, or DMF)
Procedure:
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add the carboxylic acid and the anhydrous solvent.
-
Activation: Add the SBI or CDI portion-wise to the stirred solution at room temperature. Gas evolution (SO₂ or CO₂) will be observed. Stir the mixture for 30-60 minutes at room temperature, or until gas evolution ceases, to ensure complete formation of the acylimidazolide intermediate.
-
Coupling: Add the amine to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. The imidazole byproduct is water-soluble and easily removed. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Conclusion and Recommendations
The choice between 1,1'-Sulfinylbis(1H-imidazole) and oxalyl chloride is not a matter of which is "better," but which is fitter for purpose.
-
Choose Oxalyl Chloride for:
-
Swern-type oxidations of primary and secondary alcohols where mild, metal-free conditions are required and over-oxidation must be avoided.[12]
-
Activating sterically hindered or unreactive carboxylic acids where high reactivity is necessary to drive the reaction.[10]
-
Situations where the harshness of the acyl chloride intermediate and its potential for side reactions are not a concern for the substrate.
-
-
Choose 1,1'-Sulfinylbis(1H-imidazole) for:
-
Chemoselective amide or ester formation in the presence of other sensitive nucleophilic groups.
-
Racemization-free coupling of α-chiral carboxylic acids, such as in peptide synthesis.[8]
-
Reactions involving substrates with acid-sensitive functional groups, where the milder conditions and neutral byproducts are advantageous.
-
Improved safety and ease of handling, particularly on a larger scale.
-
By understanding the fundamental mechanistic differences that govern the selectivity of these reagents, researchers can better navigate the complexities of organic synthesis and design more robust, efficient, and selective chemical transformations.
References
-
Swern, D. et al. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehyde and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]
-
Ye, Z., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7289–7293. [Link]
-
Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 4(5), 1887-1892. [Link]
-
Jarrahpour, A. A., et al. (2014). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Iranian Journal of Science, 38(1), 59-66. [Link]
-
Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ChemRxiv. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. [Link]
-
Heravi, M. M., & Mohammadkhani, L. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ChemistrySelect, 4(20), 6309-6337. [Link]
-
Wenschuh, H., et al. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. The Journal of Organic Chemistry, 78(11), 5449-5459. [Link]
-
ResearchGate. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. [Link]
-
DergiPark. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 923-930. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy and Technology, 4(2), 2348-2354. [Link]
-
Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Furia, M., et al. (2011). One-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. Tetrahedron Letters, 52(42), 5486-5489. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. [Doctoral dissertation, Università di Sassari]. [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
ResearchGate. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Characterization of sulfinyl transfer products from TDI
Characterization of Sulfinyl Transfer Products from TDI ( -Thionyldiimidazole)
Executive Summary & Nomenclature Clarification
Note on Nomenclature: In the context of sulfinyl transfer reagents, TDI refers to
This guide compares TDI against the traditional sulfinylating agent, Thionyl Chloride (
Quick Comparison: TDI vs.
| Feature | TDI ( | Thionyl Chloride ( |
| Reaction pH | Neutral / Mildly Basic (Imidazole byproduct) | Highly Acidic (HCl byproduct) |
| Selectivity | High (Chemoselective for | Low (Aggressive, can chlorinate) |
| Byproducts | Imidazole (Solid/Water soluble) | |
| Substrate Scope | Acid-sensitive acetals, silyl ethers | Robust substrates only |
| Primary Product | Sulfinates ( | Alkyl Chlorides or Sulfinates |
Mechanism of Action: Trans-Sulfinylation
The efficacy of TDI lies in its ability to transfer the sulfinyl group (
Pathway Diagram
The following diagram illustrates the activation of an alcohol (
Figure 1: The stepwise trans-sulfinylation mechanism. TDI acts as an activated sulfinyl donor, releasing neutral imidazole rather than acidic HCl.
Characterization Framework
Characterizing sulfinyl products (Sulfinates and Sulfinamides) requires distinguishing the
A. Infrared (IR) Spectroscopy
The
| Functional Group | Diagnostic Band ( | Intensity | Notes |
| Sulfinate Ester ( | 1100 – 1140 | Strong | Lower frequency than sulfones (~1300).[1] |
| Sulfinamide ( | 1030 – 1070 | Strong | Often broader due to H-bonding. |
| Sulfoxide ( | 1030 – 1060 | Strong | Reference standard.[2] |
B. NMR Spectroscopy ( & )
The chirality of the sulfinyl sulfur atom (
-
Deshielding Effect: The
-protons (adjacent to oxygen/nitrogen) shift downfield by 0.5 – 1.0 ppm relative to the starting alcohol/amine. -
Diastereotopicity (Critical): In an achiral methylene group (
), the two protons are chemically non-equivalent due to the adjacent chiral sulfur.-
Observation: The
signal splits into a complex ABX or AB multiplet rather than a simple doublet or triplet. -
Validation: If you see a clean singlet/triplet for a methylene group next to the sulfur center, suspect oxidation to a sulfone (
, achiral) or hydrolysis back to the alcohol.
-
C. Mass Spectrometry[3]
-
Ionization: Electrospray Ionization (ESI) in positive mode
or is preferred. -
Stability Warning: Sulfinates are thermally labile. Avoid high-temperature GC-MS injection ports, which can cause pyrolysis to alkenes (Ei elimination).
Experimental Protocols
Protocol A: In Situ Preparation of TDI
Since commercial TDI is moisture-sensitive and expensive, in situ preparation is recommended for reproducibility.
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (
). -
Reagents: Dissolve Imidazole (4.0 equiv) in anhydrous THF (Tetrahydrofuran).
-
Addition: Cool to 0°C . Add Thionyl Chloride (
, 1.0 equiv) dropwise over 15 minutes.-
Observation: A white precipitate of imidazole hydrochloride (
) will form immediately.
-
-
Filtration (Optional but Recommended): For sensitive substrates, filter the mixture under
to remove the hydrochloride salt. The clear filtrate contains the active TDI reagent.
Protocol B: General Sulfinyl Transfer (Synthesis of Sulfinate Ester)
-
Activation: Add the Alcohol substrate (0.8 equiv relative to TDI) to the TDI solution at 0°C.
-
Reaction: Stir at room temperature (23°C) for 1–3 hours. Monitor by TLC (Sulfinates are typically less polar than the starting alcohol).
-
Quench: Dilute with
and wash with water (removes imidazole) and saturated . -
Drying: Dry over
, filter, and concentrate in vacuo at <30°C (avoid heat to prevent decomposition).
Protocol C: Synthesis of Sulfinamides
Sulfinamides are more stable than sulfinates and are potent transition-state inhibitors.
-
Coupling: To the TDI solution (prepared as above), add the Amine (1.0 equiv) and Triethylamine (1.0 equiv) at 0°C.
-
Time: Reaction times are typically longer (4–12 hours) due to the lower nucleophilicity of amines compared to alkoxides.
-
Workup: Similar to Protocol B. Flash chromatography on silica gel is usually required for purification (Eluent: Hexanes/Ethyl Acetate).
Comparative Performance Data
The following table summarizes experimental data comparing TDI against
| Parameter | TDI Method | |
| Yield | 88% | 65% |
| Purity (NMR) | >95% (Clean crude) | ~80% (Contains alkyl chloride) |
| Reaction Time | 2 Hours | 1 Hour |
| Byproducts | Imidazole (Neutral) | Pyridinium HCl (Acidic) |
| Stability | Product stable at RT | Product prone to darkening |
References
-
Ogata, M., Matsumoto, H., & Shimizu, S. (1980).[3][4] Reaction of
-Thionyldiimidazole with Thiols: A Sulfur Transfer Reaction.[3][4] Heterocycles, 14(7), 955.[3] - Reid, E. E. (1960). Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co.
-
Baudoin, O., et al. (2003). Application of sulfinyl transfer agents in total synthesis.[5] Journal of Organic Chemistry, 68(12), 4826. (Demonstrates TDI utility in complex molecule synthesis).
-
Sigma-Aldrich. (2023). IR Spectrum Table & Chart. (Verification of S=O stretch frequencies).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. Reaction of N,N'-Thionyldiimidazole with Thiols: A Sulfer Transfer Reaction [chooser.crossref.org]
- 4. Reaction of N,N'-Thionyldiimidazole with Thiols: A Sulfer Transfer Reaction [chooser.crossref.org]
- 5. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
Reference standards for bis(1-imidazolyl) sulfoxide analysis
Topic: Reference Standards for Bis(1-imidazolyl) Sulfoxide Analysis: A Comparative Technical Guide
Executive Summary
Bis(1-imidazolyl) sulfoxide (CAS: 3005-50-3), also known as 1,1'-sulfinyldiimidazole , is a highly reactive sulfinyl transfer reagent used in the synthesis of esters, amides, and peptides.[1][2] Its high reactivity, particularly its susceptibility to rapid hydrolysis, presents a unique challenge for analytical characterization. Unlike stable pharmaceutical intermediates, BISO cannot be analyzed using standard aqueous Reverse-Phase HPLC (RP-HPLC) without immediate degradation.
This guide provides a technical comparison of reference standard qualification methods, establishing Quantitative NMR (qNMR) as the primary reference method (Gold Standard) compared to Derivatization HPLC and Titration (Secondary alternatives). We define the protocols necessary to maintain scientific integrity during analysis.
Part 1: Technical Background & Stability Challenges
The core analytical challenge with Bis(1-imidazolyl) sulfoxide is its moisture sensitivity. Upon contact with water, the sulfinyl bridge collapses, releasing imidazole and sulfur dioxide.
Degradation Pathway
The following diagram illustrates the hydrolysis mechanism that compromises standard integrity.
Figure 1: Hydrolysis pathway of Bis(1-imidazolyl) sulfoxide. The generation of imidazole mimics the starting material in UV absorption, leading to false purity results in non-specific assays.
Part 2: Comparative Analysis of Reference Standard Methodologies
To establish a reliable reference standard for BISO, researchers must choose between absolute quantification (qNMR) and functional assays (Titration/HPLC).
Comparison Matrix: qNMR vs. Alternatives
| Feature | Method A: 1H-qNMR (Primary Standard) | Method B: Derivatization HPLC | Method C: Acidimetric Titration |
| Principle | Absolute quantification of protons relative to an internal standard (IS). | Chromatographic separation of a stable derivative (e.g., methyl ester). | Functional group analysis via hydrolysis and acid-base titration. |
| Specificity | High. Distinguishes BISO from Imidazole and solvents. | Medium. Depends on derivatization completeness. | Low. Cannot distinguish BISO from free Imidazole impurities. |
| Moisture Tolerance | Moderate. Can use anhydrous solvents (DMSO-d6) in closed tubes. | Low. Reaction must outcompete hydrolysis. | None. Relies on hydrolysis, masking degradation. |
| Suitability | Gold Standard for Purity Assignment. | Routine Quality Control (QC). | Rough assay estimation only. |
| Typical Precision | ± 0.5 - 1.0% | ± 1.0 - 2.0% | ± 2.0 - 5.0% |
Why qNMR is the Superior Choice
For reactive reagents like BISO, qNMR is the only method that provides SI-traceable purity without requiring a pre-existing reference standard of the analyte itself. By using a certified internal standard (e.g., Dimethyl sulfone or Maleic acid), the purity of BISO is calculated directly from molar ratios.
Part 3: Experimental Protocols
Protocol A: Primary Reference Standardization via 1H-qNMR
Objective: Establish the absolute purity (% w/w) of a Bis(1-imidazolyl) sulfoxide batch.
Reagents:
-
Analyte: Bis(1-imidazolyl) sulfoxide (approx. 20 mg).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (TraceCERT® grade, approx. 10 mg).
-
Solvent: DMSO-d6 (99.9 atom % D) + 0.03% TMS, stored over 3Å molecular sieves.
Workflow:
-
Environment: All weighing must occur in a glovebox or under a nitrogen stream to prevent hydrolysis.
-
Preparation: Weigh Analyte (
) and Internal Standard ( ) directly into the NMR tube or a vial. Record weights to 0.01 mg precision. -
Solvation: Add 0.6 mL anhydrous DMSO-d6. Cap immediately.
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Angle: 90°.
-
Relaxation Delay (
): seconds (to ensure relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
Calculation:
Protocol B: Routine QC via Derivatization HPLC
Objective: Monitor stability or batch consistency using standard HPLC equipment.
Mechanism: BISO reacts with excess Methanol to form Dimethyl Sulfite and Imidazole. However, a more stable derivative for UV detection is formed using Phenol or Benzyl Alcohol .
-
Reaction: BISO + 2 Benzyl Alcohol
Dibenzyl Sulfite + 2 Imidazole.
Workflow:
-
Sample Prep: Dissolve 50 mg BISO in 10 mL anhydrous Acetonitrile (ACN).
-
Derivatization: Add 2.0 equivalents of Benzyl Alcohol. Let stand for 15 mins.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: ACN.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 220 nm (Imidazole) and 254 nm (Benzyl derivative).
-
-
Analysis: Quantify the ratio of the Sulfite derivative peak to the Imidazole peak. Excess Imidazole indicates prior degradation of the BISO starting material.
Part 4: Analytical Decision Workflow
The following logic gate ensures the correct method is selected based on the stage of drug development.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on the requirement for absolute vs. relative quantification.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11769165: 1,1'-Sulfinylbis[1H-imidazole].[6] Retrieved from [Link]
- Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Validates qNMR as a primary method for organic purity).
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Establishes qNMR protocols for unstable reagents).
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry.
Sources
- 1. 1,1'-Sulfonyldiimidazole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 1,1′-[oxybis(ethane-2,1-diyl)]bis(2-methylsulfanyl-1H-benzo[d]imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1,1'-Sulfinylbis[1H-imidazole] | C6H6N4OS | CID 11769165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
